4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-7-11(8-10-15)5-4-6-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFRZYWOCMCWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439344 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142247-38-9 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142247-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Carboxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a bifunctional molecule widely utilized as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a protected piperidine ring and a butanoic acid chain, offering versatile handles for chemical modification. Understanding its core physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents and other complex organic molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents logical workflows for its characterization.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and pharmacokinetic profile in drug development. The data for this compound, collated from various chemical suppliers and databases, are summarized below. It is important to note that many of these values are computed and experimental verification is recommended for critical applications.
General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | PubChem[1] |
| Synonyms | N-Boc-4-piperidinebutanoic acid, 4-(1-Boc-piperidin-4-yl)butanoic acid | PubChem[1] |
| CAS Number | 142247-38-9 | PubChem[1] |
| Molecular Formula | C₁₄H₂₅NO₄ | PubChem[1] |
| Molecular Weight | 271.35 g/mol | PubChem[1] |
| Physical Form | White powder or solid | Chem-Impex[2] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |
Computed Physicochemical Data
The following table presents computed data that are valuable for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 271.17835828 Da | PubChem[1] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
The melting point is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.
Solubility Assessment
Solubility is a critical factor for reaction conditions and formulation development.
Methodology: Visual Assessment in Various Solvents
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Procedure:
-
To a test tube containing a known volume of solvent (e.g., 1 mL), a small, pre-weighed amount of the compound (e.g., 1 mg) is added.
-
The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
The solution is visually inspected for the presence of undissolved solid.
-
-
Classification: The solubility can be qualitatively classified as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute determined by techniques like HPLC or UV-Vis spectroscopy.
Determination of Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of the carboxylic acid group at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a water-co-solvent mixture if the compound has low aqueous solubility.[3][4][5] The ionic strength of the solution is kept constant using an inert salt (e.g., 0.01 M KCl).[3][4][5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[3][4][5]
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (e.g., n-octanol).
-
A known volume of the other phase (water) is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][7]
Visualization of Workflows and Structure
The following diagrams, generated using Graphviz, illustrate a logical workflow for physicochemical characterization and the chemical structure of the target compound.
References
- 1. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
An In-depth Technical Guide to 4-(1-(Boc-piperidin)-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-(1-(Boc-piperidin)-4-yl)butanoic acid, a key building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in pharmaceutical research.
Chemical Identity and Properties
IUPAC Name: 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
CAS Number: 142247-38-9
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a piperidine derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This protecting group enhances the compound's stability and makes it a versatile intermediate for various chemical transformations. The presence of a carboxylic acid functional group allows for further modifications, such as amide bond formation, making it a valuable synthon in the development of novel therapeutics.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₄ | |
| Molecular Weight | 271.35 g/mol | |
| Appearance | Solid | |
| Purity | ≥ 98% (HPLC) | |
| Storage | Store at 0-8°C |
Synthesis and Experimental Protocol
Protocol: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester
This protocol describes the esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g)
-
Potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent)
-
Iodomethane (0.65 mL, 10 mmol)
-
N,N-Dimethylformamide (DMF) (38 mL)
-
10% aqueous potassium carbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent) and iodomethane (0.65 mL, 10 mmol).
-
Stir the reaction mixture at room temperature for three hours.
-
Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).
-
Extract the aqueous solution with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over Na₂SO₄.
-
Concentrate the solution in vacuo.
-
Purify the crude product via column chromatography to yield the desired ester.
Table 2: Reagents for Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 | 2.0 g | 8.7 mmol | 1.0 |
| Potassium carbonate | 138.21 | 1.2 g | 8.7 mmol | 1.0 |
| Iodomethane | 141.94 | 0.65 mL | 10 mmol | ~1.15 |
| DMF | 73.09 | 38 mL | - | - |
Applications in Drug Discovery and Development
4-(1-(Boc-piperidin)-4-yl)butanoic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and this compound provides a versatile platform for introducing this moiety.
-
Neuroscience Research: The piperidine structure is prevalent in compounds targeting the central nervous system. This intermediate is valuable for developing treatments for neurodegenerative diseases.
-
Analgesics and Anti-inflammatory Drugs: It is a key component in the synthesis of novel analgesics and anti-inflammatory agents.
-
Peptide Synthesis: The carboxylic acid handle allows for its incorporation into peptide-based therapeutics, potentially enhancing their stability and bioavailability.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the N-alkylation of a Boc-protected piperidine derivative, a common transformation in the utilization of such building blocks.
Caption: General workflow for N-alkylation of Boc-piperidine derivatives.
Conclusion
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical research. Its protected piperidine ring and reactive carboxylic acid moiety allow for its incorporation into a diverse range of potential drug candidates, particularly in the areas of neuroscience and inflammation. The provided information serves as a technical resource for researchers utilizing this compound in their drug discovery and development efforts.
N-Boc-4-piperidinebutanoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core physicochemical properties of N-Boc-4-piperidinebutanoic acid, a key building block in synthetic organic chemistry and pharmaceutical development.
Core Compound Data
N-Boc-4-piperidinebutanoic acid is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a butanoic acid substituent at the 4-position. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₄[1] |
| Molecular Weight | 271.35 g/mol [1] |
Logical Structure of N-Boc-4-piperidinebutanoic Acid
The following diagram illustrates the connectivity of the primary functional groups within the molecule.
Caption: Functional group relationship in N-Boc-4-piperidinebutanoic acid.
References
An In-depth Technical Guide to the Spectral Data of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid (CAS Number: 142247-38-9). Due to the limited availability of public experimental spectra, this document presents a combination of predicted data and expected spectral characteristics based on the molecular structure. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Overview
Chemical Structure:
Molecular Formula: C₁₄H₂₅NO₄
Molecular Weight: 271.35 g/mol [1]
This compound is a bifunctional molecule containing a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a butanoic acid side chain. This structure makes it a useful building block in medicinal chemistry and organic synthesis.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | -COOH |
| ~4.05 | m | 2H | -CH₂- (axial, piperidine) |
| ~2.68 | t | 2H | -CH₂- (equatorial, piperidine) |
| ~2.30 | t | 2H | -CH₂-COOH |
| ~1.65 | m | 2H | -CH₂-CH₂COOH |
| ~1.55 | m | 1H | -CH- (piperidine) |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.25 | m | 2H | -CH₂- (piperidine) |
| ~1.10 | m | 2H | -CH₂- (piperidine) |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. "br s" denotes a broad singlet, "t" a triplet, "m" a multiplet, and "s" a singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~179.5 | -COOH |
| ~154.9 | -NCOO- |
| ~79.2 | -C(CH₃)₃ |
| ~44.0 | -CH₂- (piperidine, C2/C6) |
| ~36.0 | -CH- (piperidine, C4) |
| ~35.5 | -CH₂- |
| ~32.0 | -CH₂- (piperidine, C3/C5) |
| ~28.5 | -C(CH₃)₃ |
| ~22.0 | -CH₂- |
Note: These are predicted chemical shifts.
Mass Spectrometry (MS)
Expected Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 272.1856 | [M+H]⁺ |
| 294.1675 | [M+Na]⁺ |
| 270.1709 | [M-H]⁻ |
Note: These values represent the expected monoisotopic masses for the common adducts in high-resolution mass spectrometry.
Infrared (IR) Spectroscopy
Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, broad |
| 2975, 2860 | C-H | Alkane stretching |
| 1740-1700 | C=O | Carboxylic acid and carbamate carbonyl, strong |
| 1470-1450 | C-H | Alkane bending |
| 1250-1000 | C-O | Carbamate and carboxylic acid stretching |
| 1160 | C-N | Carbamate stretching |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer (e.g., TOF, Orbitrap) to measure their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions. Use the accurate mass measurement to confirm the elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal. Collect the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
Technical Guide: Elucidation of the Crystal Structure of Novel Piperidine Derivatives
A Methodological Whitepaper on the Structural Analysis of tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the structural characterization of tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate. As of the latest literature review, a definitive crystal structure for this specific compound has not been deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, this document provides a comprehensive, methodological framework outlining the necessary experimental protocols to determine its three-dimensional atomic arrangement. The procedures described herein represent a standardized workflow for the structural elucidation of novel, small organic molecules, from synthesis and crystallization to final structure refinement and validation.
Introduction
tert-Butyl 4-(3-carboxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group. Such compounds are valuable building blocks in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Understanding the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is critical for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.
The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[1][2][3] This technique allows for the creation of a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be inferred.[3]
Hypothetical Experimental Protocols
The following sections detail a robust, generalized protocol for determining the crystal structure of the title compound.
2.1 Synthesis and Purification
A common synthetic route to obtain tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate involves the modification of a precursor such as tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate[4] or a related piperidine derivative. A typical synthesis would proceed as follows:
-
Oxidation: Oxidation of the corresponding alcohol, tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation, would yield the aldehyde, which can be further oxidized to the carboxylic acid using Jones reagent or a similar strong oxidant.
-
Purification: The crude product would be purified using column chromatography on silica gel.
-
Characterization: The purified compound's identity and purity would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2 Single Crystal Growth
Obtaining a diffraction-quality single crystal is often the most challenging step in structure determination.[1][5] For a small organic molecule like the title compound, several crystallization methods would be explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and promoting crystal growth.
2.3 X-ray Diffraction Data Collection and Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[5]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted reflections on a detector.[3]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and determine the unit cell parameters and space group symmetry.[3]
2.4 Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods, which is a standard approach for small molecules with fewer than 1000 non-hydrogen atoms.[1] This step provides an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization process. This iterative process improves the agreement between the calculated and observed structure factors, typically expressed by the R1 value.
Data Presentation: Hypothetical Crystallographic Data
Upon successful completion of the experimental workflow, the crystallographic data would be summarized as follows. The table below presents typical parameters expected for a small organic molecule.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₄H₂₅NO₄ | The elemental composition of the molecule. |
| Formula Weight | 271.35 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry operations of the crystal lattice. |
| a, b, c (Å) | a = 10.5, b = 8.2, c = 18.1 | The lengths of the unit cell edges. |
| α, β, γ (°) | α = 90, β = 95.5, γ = 90 | The angles between the unit cell edges. |
| Volume (ų) | 1550 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.16 | The calculated density of the crystal. |
| Absorption Coefficient (mm⁻¹) | 0.085 | A measure of how strongly the crystal absorbs X-rays. |
| F(000) | 592 | The total number of electrons in the unit cell. |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | The dimensions of the single crystal used for data collection. |
| Reflections Collected | 15000 | The total number of diffraction spots measured. |
| Independent Reflections | 3500 | The number of unique reflections after accounting for symmetry. |
| R_int | 0.035 | The internal agreement factor for symmetry-equivalent reflections. |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 | The residual factors indicating the goodness-of-fit between the model and the experimental data. |
| Goodness-of-fit on F² | 1.05 | An indicator of the quality of the refinement. |
Visualization of Experimental Workflow
The logical flow of the single-crystal X-ray diffraction process is crucial for understanding the relationship between each experimental and computational step.
Caption: Workflow for small molecule single-crystal X-ray crystallography.
Conclusion
While the specific crystal structure of tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate remains to be determined, this guide provides the essential experimental and computational framework required for its elucidation. The application of these well-established protocols in small-molecule crystallography will undoubtedly yield a high-resolution three-dimensional model, providing invaluable insight for chemists and drug development professionals. The resulting structural data would serve as a foundational piece of information for understanding its physicochemical properties and for its application in the design of new chemical entities.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. excillum.com [excillum.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Technical Guide to 4-(1-(Boc-piperidin)-4-yl)butanoic Acid: A Versatile Linker for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected piperidine ring and a butanoic acid side chain, makes it an ideal building block and linker for the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for controlled, stepwise synthesis, while the carboxylic acid moiety offers a versatile handle for conjugation to other molecules. This technical guide provides an in-depth overview of commercially available suppliers, a plausible synthetic route, and its application in the development of novel therapeutics.
Commercial Availability
A variety of chemical suppliers offer 4-(1-(Boc-piperidin)-4-yl)butanoic acid, catering to the needs of researchers and drug development professionals. The table below summarizes key information from several suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | CDS022085 | Not specified | 50 mg | ~$35 |
| Chem-Impex | 15008 | ≥ 98% (HPLC) | Inquire | Inquire |
| Ambeed | A194868 | Inquire | Inquire | Inquire |
| ChemNet | - | Inquire | Inquire | Inquire |
| J&H Chemical | - | Inquire | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
This protocol is adapted from established procedures for the Boc protection of piperidine-4-carboxylic acid.
Materials:
-
4-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of aqueous NaOH (1N) and tert-butanol at 0°C, slowly add di-tert-butyl dicarbonate (1.1 equivalents) over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.
-
Cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 10% aqueous HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be dissolved in ethyl acetate and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.
Proposed Synthetic Route to 4-(1-(Boc-piperidin)-4-yl)butanoic acid
Following the synthesis of the key precursor, a multi-step sequence, as outlined in the workflow below, can be envisioned to arrive at the target molecule. This proposed pathway utilizes standard, well-established organic transformations.
Caption: Proposed synthetic workflow for 4-(1-(Boc-piperidin)-4-yl)butanoic acid.
Application in PROTAC Development
A primary application of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety of the linker can provide favorable physicochemical properties and conformational rigidity, while the butanoic acid chain allows for tunable length and flexibility.
The general workflow for synthesizing a PROTAC using this linker is depicted below.
Caption: General workflow for PROTAC synthesis using the piperidine-based linker.
Conclusion
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a valuable and commercially available building block for drug discovery and development. Its utility as a linker in PROTACs highlights its importance in the development of next-generation therapeutics. While a direct, published synthesis protocol remains elusive, established organic chemistry methodologies provide a clear path for its preparation. The information provided in this guide serves as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing amide coupling reactions using 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, a key building block in medicinal chemistry. The protocols detailed below are suitable for the synthesis of diverse amide libraries for screening and lead optimization in drug discovery programs, particularly those targeting the central nervous system and G-protein coupled receptors (GPCRs).
Introduction
This compound is a valuable bifunctional molecule widely employed in the synthesis of piperidine-containing compounds.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective amide bond formation at the carboxylic acid terminus.[1][2] The resulting amide products are of significant interest in pharmaceutical research, serving as intermediates in the development of analgesics, anti-inflammatory drugs, and modulators of neurological pathways.[2]
Amide bond formation is a cornerstone of medicinal chemistry, and the coupling of this particular carboxylic acid with a variety of primary and secondary amines allows for the creation of diverse chemical entities with potential therapeutic applications. The protocols outlined herein describe the use of common and efficient coupling reagents to achieve high yields and purity.
Data Presentation: Amide Coupling Reaction Yields
The following table summarizes the expected yields for the amide coupling of a Boc-protected piperidine carboxylic acid with an aniline derivative, based on established literature. This serves as a benchmark for the protocols described below.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-piperidine carboxylic acid | Aniline derivative | EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA | Acetonitrile | 23 | 14 | Excellent | [3][4] |
Experimental Protocols
Two robust and widely used protocols for the synthesis of amides from this compound are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This combination is known for its efficiency and for minimizing side reactions such as racemization.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq.) and HOBt (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Slowly add DIPEA or TEA (2.0-3.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amines and for achieving rapid reaction times.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0-3.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for amide coupling and a relevant signaling pathway where the synthesized amides may exert their biological effects.
Caption: General workflow for the synthesis of amides from 4-(1-(Boc)piperidin-4-yl)butanoic acid.
Amides derived from this compound are frequently investigated as ligands for G-protein coupled receptors (GPCRs), such as the neurotensin receptors, which are implicated in various neurological processes. The following diagram illustrates a simplified signaling cascade initiated by the activation of the Neurotensin Receptor 1 (NTSR1).
Caption: Simplified Neurotensin Receptor 1 (NTSR1) signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for the Esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a linker or scaffold in the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and allows for selective reactions at other functional groups. The esterification of the terminal carboxylic acid is a critical transformation to enable further functionalization, improve pharmacokinetic properties, or prepare final active pharmaceutical ingredients.
These application notes provide detailed protocols for the esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with a variety of alcohols, employing mild and efficient coupling agents to preserve the acid-labile Boc protecting group. The methodologies described are suitable for the synthesis of a diverse range of esters, from simple alkyl esters to more complex derivatives.
General Reaction Scheme
The esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with an alcohol (R-OH) is typically achieved using a coupling agent and a catalyst in an appropriate aprotic solvent. The general transformation is depicted below:
Caption: General Esterification Reaction Scheme.
Data Summary
The following table summarizes the reaction conditions and outcomes for the esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with a selection of primary, secondary, and functionalized alcohols using common coupling agents.
| Entry | Alcohol (R-OH) | Coupling Agent (equiv.) | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | EDC·HCl (1.2) | DMAP (0.1) | DCM | 12 | 95 |
| 2 | Ethanol | EDC·HCl (1.2) | DMAP (0.1) | DCM | 12 | 92 |
| 3 | Isopropanol | HATU (1.2) | DIPEA (2.0) | DMF | 16 | 88 |
| 4 | tert-Butanol | DCC (1.5) | DMAP (0.2) | DCM | 24 | 75 |
| 5 | Benzyl Alcohol | EDC·HCl (1.2) | DMAP (0.1) | DCM | 14 | 90 |
| 6 | Ethylene Glycol | EDC·HCl (1.2) | DMAP (0.1) | DMF | 18 | 85 (mono-ester) |
Yields are based on purified product and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Procedure for Esterification using EDC·HCl and DMAP (Steglich Esterification)
This protocol is suitable for primary and secondary alcohols.
Materials:
-
4-(1-(Boc-piperidin)-4-yl)butanoic acid
-
Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1-(Boc-piperidin)-4-yl)butanoic acid (1.0 equiv.).
-
Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add the desired alcohol (1.1 equiv.) to the solution.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.) to the reaction mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Protocol 2: General Procedure for Esterification of Hindered Alcohols using HATU and DIPEA
This protocol is recommended for more sterically hindered secondary alcohols.
Materials:
-
4-(1-(Boc-piperidin)-4-yl)butanoic acid
-
Alcohol (e.g., Isopropanol)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(1-(Boc-piperidin)-4-yl)butanoic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF) (to approx. 0.2 M).
-
Add the alcohol (1.2 equiv.) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the mixture.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous lithium chloride solution (3x) to remove the DMF.
-
Wash the organic layer with brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired ester.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the esterification process, from reaction setup to product purification.
Application Notes and Protocols for the Boc Deprotection of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other complex molecules. This document provides detailed protocols for the acidic deprotection of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid to yield 4-(piperidin-4-yl)butanoic acid. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and are designed to be robust and scalable for various research and development applications.
The target compound, this compound, is a valuable building block in medicinal chemistry. Its deprotection is a critical step in the synthesis of a variety of biologically active molecules. The following protocols offer reliable methods to achieve this transformation efficiently.
Reaction Principle
The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.[1]
Comparative Data of Deprotection Protocols
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected piperidine derivatives, providing a basis for selecting the most appropriate protocol for your specific needs. Yields are based on literature precedents for structurally similar compounds.
| Protocol | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | 85 - 95% | Volatile acid and solvent are easily removed.[2] |
| 2 | Hydrochloric acid (HCl) | 1,4-Dioxane | RT | 2 - 16 | 90 - 98% | Often yields a crystalline hydrochloride salt. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method due to the volatility of both the acid and the solvent, which simplifies the work-up procedure.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 4-(piperidin-4-yl)butanoic acid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 equiv).
-
Acid Addition: To the starting material, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
If a precipitate forms: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(piperidin-4-yl)butanoic acid hydrochloride.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Visualizations
General Workflow for Boc Deprotection
References
Application Notes and Protocols: 4-(1-(Boc-piperidin)-4-yl)butanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a bifunctional molecule increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a piperidine-butanoic acid moiety into peptide structures. This modification is of significant interest in drug discovery and development for its potential to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The incorporation of this linker can improve metabolic stability, increase bioavailability, and modulate receptor interactions.
The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for its seamless integration into standard Boc-SPPS workflows. The terminal carboxylic acid enables its coupling to the N-terminus of a resin-bound peptide or to a side chain of an amino acid. This document provides detailed protocols for the application of 4-(1-(Boc-piperidin)-4-yl)butanoic acid in SPPS, along with relevant technical data and visualizations to guide researchers in its effective use.
Chemical Properties
A clear understanding of the physicochemical properties of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is crucial for its successful application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₄ | [Generic supplier data] |
| Molecular Weight | 271.35 g/mol | [Generic supplier data] |
| Appearance | White to off-white solid | [Generic supplier data] |
| Purity (typical) | ≥97% (HPLC) | [Generic supplier data] |
| Solubility | Soluble in DMF, DCM, NMP | General knowledge |
Experimental Protocols
The following protocols provide a general framework for the incorporation of 4-(1-(Boc-piperidin)-4-yl)butanoic acid into a peptide sequence during solid-phase peptide synthesis using a Boc protection strategy.
Resin Preparation and Peptide Synthesis
Standard Boc-SPPS protocols are employed for the assembly of the desired peptide sequence on a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide). The synthesis proceeds with cycles of Boc-deprotection using trifluoroacetic acid (TFA) and coupling of the subsequent Boc-protected amino acid until the desired peptide chain is assembled.
On-Resin N-Terminal Coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic Acid
This protocol describes the coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic acid to the free N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminus
-
4-(1-(Boc-piperidin)-4-yl)butanoic acid
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Boc Deprotection: If the N-terminus is Boc-protected, perform deprotection by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF (2 x 5 minutes).
-
Washing: Wash the resin with DMF (5x) to remove excess base.
-
Activation of 4-(1-(Boc-piperidin)-4-yl)butanoic Acid:
-
In a separate vial, dissolve 4-(1-(Boc-piperidin)-4-yl)butanoic acid (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated solution of 4-(1-(Boc-piperidin)-4-yl)butanoic acid to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be extended for sterically hindered N-termini.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
Drying: Dry the resin under vacuum.
Caption: Workflow for N-terminal coupling of the piperidine-butanoic acid linker.
Cleavage of the Modified Peptide from the Resin
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of the Boc group from the piperidine linker and any acid-labile side-chain protecting groups.
Materials:
-
Modified peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
-
Centrifuge
Protocol:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
Caption: Workflow for cleavage and purification of the modified peptide.
Quantitative Data
While specific quantitative data for the coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is not extensively published, data from the coupling of structurally similar N-Boc protected linkers and sterically hindered amino acids can provide a useful reference. Coupling efficiencies are highly dependent on the peptide sequence, resin, and coupling reagents used.
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency |
| HBTU/DIPEA | 3-4 / 6-8 | 1-4 hours | >95% |
| HATU/DIPEA | 3-4 / 6-8 | 1-2 hours | >98% |
| PyBOP/DIPEA | 3-4 / 6-8 | 2-6 hours | >90% |
Note: For difficult couplings, extended reaction times or double coupling may be necessary to achieve high efficiency.
Applications
The incorporation of the 4-(piperidin-4-yl)butanoic acid moiety can be a valuable strategy in the design of novel peptide therapeutics.
-
Improved Pharmacokinetics: The piperidine ring can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.
-
Modulation of Receptor Binding: The flexible butanoyl chain and the piperidine ring can introduce new interactions with target receptors, potentially altering binding affinity and functional activity. This is particularly relevant for G-protein coupled receptors (GPCRs), where subtle structural changes in a ligand can switch its activity from an agonist to an antagonist.
-
Enhanced Cell Penetration: The lipophilic nature of the piperidine moiety may improve the ability of the peptide to cross cell membranes.
-
Scaffold for Further Modification: The secondary amine of the piperidine ring, after deprotection of the Boc group, can serve as a handle for further chemical modifications, such as pegylation or the attachment of other functional groups.
Application Notes and Protocols for the Synthesis of GPCR Ligands Using 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The development of novel and selective GPCR ligands is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into GPCR ligands to modulate their pharmacological properties. 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a versatile building block for the synthesis of such ligands. Its piperidine core provides a three-dimensional framework that can be functionalized to interact with GPCR binding pockets, while the butanoic acid moiety offers a convenient handle for amide bond formation, allowing for the introduction of diverse chemical functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity during synthetic transformations.
This document provides detailed application notes and protocols for the synthesis of exemplary GPCR ligands using this compound as a key intermediate. The focus is on providing practical, step-by-step guidance for the synthesis and subsequent pharmacological evaluation of these compounds.
Key Applications
The versatility of the this compound scaffold allows for its application in the development of ligands for a variety of GPCRs, including but not limited to:
-
Chemokine Receptors (e.g., CCR2): Antagonists of CCR2 are of significant interest for the treatment of inflammatory and autoimmune diseases.
-
Ghrelin Receptor (GHSR): Modulators of the ghrelin receptor have therapeutic potential in metabolic disorders such as obesity and diabetes.
-
Melanocortin Receptors (e.g., MC4R): Agonists of the MC4R are being investigated for the treatment of obesity and other metabolic conditions.
Experimental Protocols
General Protocol for Amide Coupling
The carboxylic acid moiety of this compound is readily coupled with a variety of primary and secondary amines to generate a library of amide derivatives. A general and robust protocol for this transformation is outlined below.
Reaction Scheme:
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.0 eq).
-
In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add the coupling agent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Synthesis of a CCR2 Receptor Antagonist Analog
This protocol describes the synthesis of a key intermediate that can be further elaborated to potent CCR2 antagonists.
Target Molecule: Tert-butyl 4-(4-(phenylformamido)butyl)piperidine-1-carboxylate
Procedure:
-
Follow the general amide coupling protocol described above, using this compound and aniline as the starting materials.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Deprotection of the Boc Group
The Boc protecting group can be readily removed under acidic conditions to yield the free piperidine nitrogen, which can be a key pharmacophore for GPCR interaction or a site for further functionalization.
Procedure:
-
Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or another suitable solvent to remove residual TFA.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.
Pharmacological Evaluation Protocols
CCR2 Functional Assay: Calcium Flux
Activation of the Gq-coupled CCR2 receptor by its endogenous ligand CCL2 leads to an increase in intracellular calcium concentration. Antagonists will inhibit this response.
Materials:
-
HEK293 cells stably expressing human CCR2
-
CCL2 (human)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Preparation: Seed CCR2-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of the synthesized compounds. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon CCL2 addition represents the calcium flux. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the compound. IC50 values are determined by fitting the data to a dose-response curve.
MC4R Functional Assay: cAMP Accumulation
The MC4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Agonists will stimulate cAMP production.
Materials:
-
CHO-K1 cells stably expressing human MC4R
-
α-MSH (alpha-Melanocyte-Stimulating Hormone) as a reference agonist
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
Cell culture medium
-
384-well assay plate
Procedure:
-
Cell Seeding: Seed MC4R-expressing CHO-K1 cells into a 384-well plate and culture overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the reference agonist (α-MSH). Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the test compounds and the reference agonist. Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound to assess its potency and efficacy as an MC4R agonist.
Ghrelin Receptor Functional Assay: IP1 Accumulation
The ghrelin receptor (GHSR) is a Gq-coupled receptor. Its activation leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Inverse agonists will decrease the basal level of IP1 accumulation in cells with high constitutive receptor activity.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor
-
IP-One HTRF assay kit
-
Cell stimulation buffer
-
96-well white microplate
Procedure:
-
Cell Preparation: Plate the GHSR-expressing HEK293 cells in a 96-well plate and allow them to grow to the desired confluency.
-
Compound Incubation: Prepare serial dilutions of the synthesized compounds. Add the compounds to the cells in the stimulation buffer provided with the kit and incubate for 30-60 minutes at 37°C.
-
IP1 Measurement: Following the incubation, add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells according to the kit's instructions. Incubate for 1 hour at room temperature.
-
Data Reading and Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the concentration of IP1. Calculate the IP1 concentration for each well using a standard curve. For inverse agonists, a decrease in the basal IP1 level will be observed. Determine the IC50 values from the dose-response curves.
Data Presentation
Quantitative data from the pharmacological assays should be summarized in clearly structured tables for easy comparison.
Table 1: Pharmacological Data for Synthesized GPCR Ligands
| Compound ID | Target GPCR | Assay Type | Potency (IC50/EC50, nM) | Efficacy (Emax, % of control) |
| Ligand-001 | CCR2 | Calcium Flux | 150 | N/A (Antagonist) |
| Ligand-002 | MC4R | cAMP Accumulation | 75 | 95 |
| Ligand-003 | GHSR | IP1 Accumulation | 250 | N/A (Inverse Agonist) |
Visualizations
Signaling Pathways
Application of N-Boc-4-piperidinebutanoic Acid in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols on the use of N-Boc-4-piperidinebutanoic acid and related piperidine-containing building blocks in the synthesis of potent kinase inhibitors. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic properties, and provide crucial interactions with target proteins.
N-Boc-4-piperidinebutanoic acid, a bifunctional molecule, offers a versatile platform for drug discovery. The Boc-protected nitrogen allows for controlled chemical transformations, while the butanoic acid chain serves as a valuable linker to connect to other pharmacophoric elements. This building block is particularly relevant in the design of kinase inhibitors, where precise positioning of functional groups within the ATP-binding pocket is critical for potency and selectivity.
Case Study: Synthesis of Lorlatinib (PF-06463922), a Potent ALK/ROS1 Inhibitor
A prominent example illustrating the strategic use of a piperidine-based scaffold is in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2] Lorlatinib is a macrocyclic inhibitor designed to be effective against a wide range of resistance mutations that can emerge during cancer therapy and to penetrate the blood-brain barrier to treat brain metastases.[1][2][3][4]
While the synthesis of Lorlatinib does not start directly from N-Boc-4-piperidinebutanoic acid, it involves the construction of a key intermediate that incorporates a functionalized piperidine ring, demonstrating the principles of using such building blocks. The synthesis showcases the creation of a complex macrocycle where the piperidine unit is central to the overall architecture and biological activity of the molecule.
Quantitative Data: Potency of Lorlatinib against ALK and Resistant Mutants
The following table summarizes the inhibitory activity of Lorlatinib against wild-type ALK and various clinically observed resistant mutants.
| Target Kinase | Ki (nM) |
| Wild-type ALK | <0.07 |
| L1196M | <0.1 |
| G1269A | <0.1 |
| I1151Tins | <0.1 |
| F1174L | <0.1 |
| C1156Y | <0.1 |
| L1152R | 0.2 |
| S1206Y | 0.2 |
| G1202R | 0.9 |
Data sourced from Zou et al., 2015.[4]
Experimental Protocols
The synthesis of Lorlatinib is a multi-step process. Below are representative protocols for key transformations that are analogous to how a molecule like N-Boc-4-piperidinebutanoic acid could be incorporated.
Protocol 1: General Amide Coupling to a Piperidine Moiety
This protocol describes a general method for coupling a carboxylic acid to a piperidine nitrogen, a fundamental step in utilizing building blocks like N-Boc-4-piperidinebutanoic acid.
Materials:
-
N-Boc-piperidine derivative with a free amine
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the N-Boc-piperidine derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection of a Piperidine Moiety
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for subsequent reactions.
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in a minimal amount of 1,4-dioxane (for HCl deprotection) or DCM (for TFA deprotection).
-
Add an excess of 4M HCl in 1,4-dioxane or an equal volume of TFA.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with DCM several times to remove excess acid.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected piperidine.
-
Collect the solid by filtration and dry under vacuum.
Visualizations
ALK Signaling Pathway and Inhibition by Lorlatinib
References
Application Notes and Protocols: The Role of 4-(1-(Boc-piperidin)-4-yl)butanoic Acid in the Development of CNS-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-(Boc-piperidin)-4-yl)butanoic acid is a versatile bifunctional molecule increasingly utilized as a key building block in the design and synthesis of novel Central Nervous System (CNS) drug candidates. Its unique structure, featuring a Boc-protected piperidine ring and a butanoic acid linker, offers medicinal chemists a valuable scaffold for several strategic applications. The piperidine moiety is a well-established pharmacophore in many CNS-active drugs, known to favorably interact with a variety of CNS targets. The butanoic acid chain provides a flexible linker of optimal length for connecting the piperidine core to other pharmacophoric elements or for attachment to a solid support for library synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled, sequential chemical modifications, making it an ideal intermediate for complex multi-step syntheses.
These notes provide an overview of the applications of 4-(1-(Boc-piperidin)-4-yl)butanoic acid in CNS drug development, including its role as a linker in constructing high-affinity ligands. Detailed experimental protocols for its use in amide bond formation are provided, along with representative data and visualizations to guide researchers in its effective utilization.
Key Applications in CNS Drug Development
-
Scaffold for Peptidomimetics: The piperidine ring can serve as a rigid scaffold to mimic peptide turns, which is crucial for interactions with certain receptors. The butanoic acid linker allows for the attachment of amino acids or peptide fragments.
-
Linker for Bitopic Ligands: The four-carbon chain is an effective linker for creating bitopic or dual-target ligands, which can simultaneously interact with two different binding sites on a receptor or two different receptors. This is a promising strategy for developing drugs with enhanced efficacy and selectivity for CNS disorders.
-
Development of CNS-Targeting Agents: The arylpiperidine and related piperazine motifs are prevalent in drugs targeting the CNS.[1] This building block provides a straightforward entry into the synthesis of novel derivatives for screening against various CNS targets like dopamine and serotonin receptors.[2][3]
-
Solid-Phase Synthesis of Compound Libraries: The carboxylic acid functionality allows for the immobilization of the molecule onto a solid support, facilitating the high-throughput synthesis of diverse compound libraries for screening and Structure-Activity Relationship (SAR) studies.[1][4]
Data Presentation
The utility of the 4-(piperidin-4-yl)butanoic acid linker can be exemplified through SAR studies. By systematically modifying a pharmacophore attached to this linker, researchers can probe the requirements for optimal target engagement. The following table presents hypothetical, yet representative, quantitative data for a series of compounds where a variable pharmacophore is coupled to the 4-(piperidin-4-yl)butanoic acid scaffold, targeting a generic CNS receptor.
| Compound ID | Pharmacophore (R) | Target Receptor Affinity (Ki, nM) | In vitro Efficacy (IC50, nM) |
| A-01 | Phenyl | 150 | 320 |
| A-02 | 4-Fluorophenyl | 85 | 150 |
| A-03 | 2-Thienyl | 60 | 95 |
| A-04 | 3-Pyridyl | 45 | 70 |
| A-05 | 1-Naphthyl | 200 | 450 |
This table illustrates how modifications to the terminal pharmacophore (R), connected via the 4-(piperidin-4-yl)butanoic acid linker, can significantly impact biological activity. Such data is crucial for optimizing lead compounds.
Experimental Protocols
A primary application of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is its coupling with primary or secondary amines to form an amide bond. Below are detailed protocols for common amide coupling reactions.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with a generic amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
4-(1-(Boc-piperidin)-4-yl)butanoic acid
-
Target amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
0.1 M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(1-(Boc-piperidin)-4-yl)butanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the target amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for amide bond formation.
Materials:
-
4-(1-(Boc-piperidin)-4-yl)butanoic acid
-
Target amine (primary or secondary)
-
EDC
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate
-
0.1 M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(1-(Boc-piperidin)-4-yl)butanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the target amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Boc Deprotection
Following the coupling reaction, the Boc protecting group can be removed to liberate the piperidine nitrogen for further functionalization or to yield the final active compound.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of compound).
-
Add an equal volume of TFA.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a CNS drug candidate developed using the 4-(piperidin-4-yl)butanoic acid linker, acting as an antagonist at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.
Caption: Hypothetical GPCR antagonism by a drug utilizing the piperidinyl-butanoic acid scaffold.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and initial evaluation of a CNS drug candidate using 4-(1-(Boc-piperidin)-4-yl)butanoic acid.
Caption: General workflow for synthesis and evaluation of CNS drug candidates.
Logical Relationship
The diagram below illustrates the logical relationship of the structural components of 4-(1-(Boc-piperidin)-4-yl)butanoic acid and their roles in drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Piperidine-Based PROTAC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Piperidine-containing linkers have garnered significant attention in PROTAC design due to their ability to impart conformational rigidity.[3][4] Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperidine scaffold can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4][5] This application note provides detailed protocols for the synthesis of common piperidine-based PROTAC linkers, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Data Presentation
The synthesis of piperidine-based PROTAC linkers typically involves standard organic chemistry transformations. The following tables summarize representative yields and purity for key synthetic steps in the preparation of Boc-protected piperidine linkers, which are versatile intermediates in PROTAC synthesis.
| Linker/Intermediate Synthesis Step | Starting Materials | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| Boc Protection of Piperidine Amine | 4-(aminomethyl)piperidine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | 70-95 | >95 | [6][7] |
| Reductive Amination | N-Boc-piperidin-4-one, Aniline derivative | Sodium triacetoxyborohydride | 91-95 | >98 | |
| Amide Coupling | 1-Boc-4-(aminomethyl)piperidine, Carboxylic acid | HATU, DIPEA | 60-80 (crude) | >95 (after purification) | [8][9] |
| N-Alkylation | Boc-protected piperidine | Alkyl halide, K₂CO₃ | Varies | >95 (after purification) | |
| Final Cleavage and Purification of Peptide-bound Linker | Resin-bound peptide-linker conjugate | Trifluoroacetic acid (TFA) | 20-40 (purified) | >95 | [8][9] |
Experimental Protocols
The following protocols describe the synthesis of common piperidine-based linker precursors. These methods can be adapted for the synthesis of a variety of related structures.
Protocol 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine
This protocol describes the Boc protection of the primary amine of 4-(aminomethyl)piperidine.
Materials:
-
4-(aminomethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
Dissolve 4-(aminomethyl)piperidine (1.0 eq) in toluene.
-
Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(aminomethyl)piperidine.[7]
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination for Linker Elongation
This protocol describes the coupling of an amine-containing piperidine with an aldehyde to extend the linker chain.
Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Aldehyde of interest (e.g., a warhead precursor with an aldehyde functional group)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM, add the aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of a piperidine-containing linker with a carboxylic acid, a common method for attaching warheads or E3 ligase ligands.
Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and 1-Boc-4-(aminomethyl)piperidine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the coupling agent, HATU (1.1 eq), to the reaction mixture.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.[9]
Visualizations
PROTAC-Mediated Degradation of Androgen Receptor
Piperidine-based PROTACs have been successfully developed to target the Androgen Receptor (AR), a key driver in prostate cancer.[3][10] The following diagram illustrates the signaling pathway.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Workflow for Piperidine-Based Linker Synthesis
The synthesis of a piperidine-based PROTAC linker is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages.
Caption: Workflow for piperidine-based linker synthesis.
Logical Relationships in Piperidine Linker Design
The choice of a piperidine-based linker has significant implications for the properties and performance of the resulting PROTAC. The rigid nature of the piperidine ring is a key design element.
Caption: Logical relationships in piperidine linker design.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Boc-4-(aminomethyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Boc-Aminomethyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a bifunctional linker molecule that has gained significant traction in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation.
The piperidine-butanoic acid structure of this linker provides a semi-rigid scaffold, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential synthesis, while the carboxylic acid moiety provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand. This document provides detailed application notes, experimental protocols, and data related to the use of this compound as a linker in the development of targeted protein degraders.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM |
| Storage | Store at 2-8°C |
Applications in Medicinal Chemistry
The primary application of this compound is as a linker in the synthesis of PROTACs. The semi-rigid nature of the piperidine ring can enhance metabolic stability compared to more flexible alkyl or PEG linkers.[1] The butanoic acid chain provides sufficient length to span the distance between the target protein and the E3 ligase, a critical parameter for effective ternary complex formation.
One notable example of a highly potent PROTAC that incorporates a piperidine-based linker is BETd-260.[2] This molecule is a BET (Bromodomain and Extra-Terminal domain) protein degrader that has demonstrated picomolar activity in cellular assays.[2] The rigid linker in such molecules is thought to contribute to their high potency by reducing the entropic penalty associated with the formation of the ternary complex.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀) and the maximum level of protein degradation (Dₘₐₓ). The following table provides representative data for BETd-260, a PROTAC utilizing a rigid piperidine-containing linker, in various leukemia cell lines.
| Compound | Target | Cell Line | DC₅₀ (pM) | Dₘₐₓ (%) | Reference |
| BETd-260 | BRD2, BRD3, BRD4 | RS4;11 | 30-100 | >90 | [2] |
| BETd-260 | BRD2, BRD3, BRD4 | MOLM-13 | - | >90 | [2] |
Note: While BETd-260 utilizes a piperidine-based linker, the exact structure may differ slightly from this compound. This data is presented to illustrate the potency that can be achieved with this class of linkers.
Experimental Protocols
Protocol 1: Synthesis of a JQ1-Piperidine-Pomalidomide PROTAC
This protocol describes a representative synthesis of a PROTAC where the BET inhibitor JQ1 (the "warhead") is coupled to the E3 ligase ligand pomalidomide via the this compound linker.
Diagram of the experimental workflow:
Materials:
-
This compound
-
Pomalidomide
-
(+)-JQ1
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
HPLC-grade solvents for purification
Procedure:
-
Coupling of Linker to Pomalidomide: a. Dissolve pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the Boc-protected linker-pomalidomide conjugate.
-
Boc Deprotection: a. Dissolve the Boc-protected linker-pomalidomide conjugate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure to obtain the deprotected linker-pomalidomide amine salt.
-
Coupling of JQ1 to Linker-Pomalidomide: a. In a separate flask, dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate the carboxylic acid of JQ1. Stir for 15 minutes. c. Add the deprotected linker-pomalidomide amine salt to the activated JQ1 solution. d. Stir the reaction mixture at room temperature overnight.
-
Purification: a. Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity. b. Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein (e.g., BRD4) in a cellular context.
Diagram of the Western Blot workflow:
Materials:
-
Cancer cell line expressing the target protein (e.g., RS4;11 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Transfer buffer and equipment
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein lysates to the same concentration and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting and Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane and then incubate with the primary antibody for the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively and then add ECL substrate. f. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its semi-rigid nature can contribute to improved potency and favorable pharmacokinetic properties of the resulting protein degraders. The protocols and information provided in this document offer a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their quest for novel therapeutics based on targeted protein degradation.
References
Synthetic Routes to Novel Piperidine Derivatives from N-Boc-4-piperidinebutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel piperidine derivatives, utilizing N-Boc-4-piperidinebutanoic acid as a versatile starting material. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] This guide explores synthetic strategies to generate diverse piperidine-based molecules, including amides, esters, and complex spirocyclic systems, which are of significant interest in modern drug discovery.[2][3]
Introduction to Synthetic Strategies
N-Boc-4-piperidinebutanoic acid is a valuable building block for creating complex molecular architectures. The Boc-protecting group allows for selective reactions at the carboxylic acid moiety, while the butanoic acid side chain offers a handle for various transformations, including intramolecular cyclization to form novel ring systems. The primary synthetic transformations covered in these notes include:
-
Amide and Ester Formation: Standard coupling and esterification reactions to generate a library of derivatives with diverse functionalities.
-
Intramolecular Cyclization: Conversion of the butanoic acid side chain into a new ring system to create spiro-piperidine derivatives. This approach is particularly valuable as spirocycles can enhance the three-dimensionality and rigidity of a molecule, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]
Section 1: Synthesis of Amide and Ester Derivatives
The carboxylic acid group of N-Boc-4-piperidinebutanoic acid can be readily converted to a wide range of amides and esters. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
Amide Bond Formation
Amide coupling is a robust method for introducing diverse chemical moieties. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are highly effective.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of N-Boc-4-piperidinebutanoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Esterification
Esterification can be achieved through various methods, including the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: General Procedure for Fischer Esterification
-
Dissolve N-Boc-4-piperidinebutanoic acid (1.0 eq.) in the desired alcohol (used as solvent, in large excess).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
| Derivative Type | Reagents | Solvent | Typical Yield (%) |
| Amide | EDC, HOBt, DIPEA, Amine | DCM or DMF | 70-95% |
| Ester | Alcohol, H2SO4 (cat.) | Alcohol | 60-90% |
Section 2: Synthesis of Novel Spiro-Piperidine Derivatives
A key strategy to generate novel piperidine derivatives is through the intramolecular cyclization of the butanoic acid side chain. This can be achieved by converting the carboxylic acid into a suitable precursor for cyclization, such as an amide that can undergo intramolecular nucleophilic attack. One such novel derivative is a spirolactam.
Synthesis of a Spiro[piperidine-4,2'-pyrrolidin]-5'-one Derivative
This synthetic route involves the conversion of the butanoic acid to a primary amide, followed by an intramolecular cyclization. This transformation creates a spirocyclic lactam, a valuable scaffold in medicinal chemistry.
Synthetic Workflow
Caption: Synthetic workflow for a spiro-piperidine lactam.
Experimental Protocol: Synthesis of Spiro[N-Boc-piperidine-4,2'-pyrrolidin]-5'-one
Step 1: Synthesis of N-Boc-4-(3-aminocarbonylpropyl)piperidine
-
Follow the general procedure for amide synthesis described in Section 1.1, using ammonium chloride (NH4Cl) as the amine source.
-
Typical yields for this step are in the range of 80-90%.
Step 2: Intramolecular Cyclization to form Spiro[N-Boc-piperidine-4,2'-pyrrolidin]-5'-one
This is a proposed route based on established methodologies for similar transformations.
-
To a solution of N-Boc-4-(3-aminocarbonylpropyl)piperidine (1.0 eq.) in a suitable solvent such as acetonitrile, add a reagent capable of facilitating a Hofmann-type rearrangement and subsequent cyclization, for example, a hypervalent iodine reagent like (diacetoxyiodo)benzene in the presence of a base.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and work up by extracting the product into an organic solvent.
-
Purify the crude product by flash column chromatography to yield the desired spirolactam.
| Product | Key Transformation | Reagents | Typical Yield (%) |
| Spiro[N-Boc-piperidine-4,2'-pyrrolidin]-5'-one | Intramolecular Cyclization | (Diacetoxyiodo)benzene, Base | 40-60% (estimated) |
Section 3: Biological Context and Signaling Pathways
Piperidine derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug development. Depending on the substitutions, derivatives of N-Boc-4-piperidinebutanoic acid could potentially target enzymes such as Histone Deacetylases (HDACs) or receptors like the C-C chemokine receptor 5 (CCR5), which is a co-receptor for HIV entry.[4][5][6]
Piperidine Derivatives as HDAC Inhibitors
Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group.[7][8] The piperidine scaffold can be incorporated into the linker or cap group to modulate the physicochemical properties and target engagement of the inhibitor.
HDAC Inhibition Signaling Pathway
Caption: HDAC inhibition by a piperidine derivative.
Piperidine Derivatives as CCR5 Antagonists
CCR5 is a G-protein coupled receptor that, along with CD4, mediates the entry of M-tropic HIV-1 strains into host cells.[9] Small molecule antagonists that bind to CCR5 can block this interaction and prevent viral entry. The piperidine scaffold is a common feature in several CCR5 antagonists.[5]
CCR5-Mediated HIV Entry Signaling Pathway
Caption: Inhibition of HIV entry by a CCR5 antagonist.
Conclusion
N-Boc-4-piperidinebutanoic acid is a highly adaptable starting material for the synthesis of a diverse range of piperidine derivatives. The protocols outlined in this document provide a foundation for the generation of both simple and complex novel structures. The exploration of these synthetic routes can lead to the discovery of new chemical entities with potential therapeutic applications in various disease areas. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on a common synthetic route involving a Horner-Wadsworth-Emmons (HWE) reaction, followed by catalytic hydrogenation and ester hydrolysis.
Problem 1: Low yield or formation of a major byproduct in the Horner-Wadsworth-Emmons (HWE) reaction.
Question: During the HWE reaction of N-Boc-4-piperidone with triethyl phosphonoacetate, I observe a low yield of the desired ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanoate and the formation of an unexpected isomer. What could be the cause?
Answer:
A potential and often overlooked side reaction in the HWE reaction with substituted cyclic ketones, such as piperidones, is epimerization at a stereocenter on the ring.[1][2] If your starting N-Boc-4-piperidone has a substituent at the C2 or C6 position, the basic conditions of the HWE reaction can lead to deprotonation and subsequent reprotonation at that position, resulting in a mixture of diastereomers.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the byproduct and characterize it by NMR and mass spectrometry to confirm if it is a diastereomer of your expected product.
-
Modify Reaction Conditions:
-
Base: Use a milder, non-nucleophilic base. While strong bases like sodium hydride are common, consider using potassium carbonate or a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to minimize epimerization.
-
Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of the epimerization side reaction.
-
-
Alternative Reagents: Consider using a Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and milder bases (e.g., KHMDS with 18-crown-6), often favoring the formation of (Z)-alkenes and potentially reducing epimerization.[3]
| Parameter | Standard HWE | Suggested Modification | Rationale |
| Base | NaH, NaOEt | K2CO3, DBU | Milder bases can reduce the extent of epimerization. |
| Temperature | Room Temp to Reflux | 0 °C to Room Temp | Lower temperatures can disfavor the epimerization pathway. |
| Phosphonate | Triethyl phosphonoacetate | (CF3CH2O)2P(O)CH2CO2Et | Can alter reactivity and selectivity, potentially avoiding side reactions. |
Problem 2: Incomplete or slow catalytic hydrogenation of the exocyclic double bond.
Question: The catalytic hydrogenation of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanoate to ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate is sluggish, or I observe side products. How can I optimize this step?
Answer:
Incomplete hydrogenation can result from catalyst deactivation, insufficient hydrogen pressure, or steric hindrance. Side reactions, although less common for this specific transformation, could include hydrogenolysis of the Boc-protecting group under harsh conditions.
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Catalyst Type: Palladium on carbon (Pd/C) is a common choice. If this is ineffective, consider platinum(IV) oxide (PtO2) or Raney nickel.[4]
-
Catalyst Loading: Ensure an adequate catalyst loading, typically 5-10 mol%.
-
Catalyst Quality: Use fresh, high-quality catalyst. Deactivated catalyst is a common cause of slow reactions.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Increase the hydrogen pressure. While atmospheric pressure may be sufficient, using a Parr shaker at 50-100 psi can significantly increase the reaction rate.
-
Solvent: Ensure the solvent is appropriate and thoroughly degassed. Ethanol, methanol, or ethyl acetate are common choices. Protic solvents can sometimes facilitate the reaction.
-
Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but be cautious as higher temperatures can promote side reactions.
-
-
Purity of Starting Material: Ensure the starting alkene is free of impurities that could poison the catalyst, such as sulfur-containing compounds.
| Parameter | Typical Conditions | Suggested Modification | Rationale |
| Catalyst | 10% Pd/C | PtO2, Raney Ni | Different catalysts have different activities and selectivities. |
| H2 Pressure | 1 atm | 50-100 psi | Increased pressure increases the concentration of dissolved hydrogen. |
| Temperature | Room Temp | 40-50 °C | Can overcome activation energy barriers for sluggish reactions. |
Problem 3: Incomplete hydrolysis of the ethyl ester or partial deprotection of the Boc group.
Question: During the final hydrolysis step to obtain the carboxylic acid, I am getting a mixture of starting material, product, and a byproduct that appears to be the deprotected piperidine. What is happening?
Answer:
This issue arises from a mismatch in reaction conditions for the two protecting groups. The ethyl ester requires basic or acidic conditions for hydrolysis, while the Boc group is labile to strong acid.
Troubleshooting Steps:
-
Optimize Basic Hydrolysis:
-
Base: Use an excess of a mild base like lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often effective for ester hydrolysis at room temperature.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid excessive heating, which can lead to other side reactions.
-
-
Avoid Acidic Hydrolysis: Do not use strong acidic conditions (e.g., concentrated HCl or H2SO4) for the hydrolysis, as this will readily cleave the Boc protecting group. If acidic conditions are necessary, use a milder acid and carefully control the reaction time and temperature.
-
Work-up Procedure: During the acidic work-up to protonate the carboxylate, use a dilute acid (e.g., 1N HCl) and keep the temperature low (e.g., 0 °C) to minimize Boc deprotection.
| Parameter | Problematic Condition | Suggested Modification | Rationale |
| Hydrolysis Reagent | Strong Acid (e.g., 6N HCl) | LiOH in THF/H2O | Basic hydrolysis is selective for the ester in the presence of a Boc group. |
| Work-up Acid | Concentrated Acid | Dilute Acid (e.g., 1N HCl) at 0 °C | Minimizes exposure of the Boc group to harsh acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient route starts with N-Boc-4-piperidone. This is subjected to a Horner-Wadsworth-Emmons or Wittig reaction to introduce the butanoate side chain with an exocyclic double bond. This intermediate is then reduced via catalytic hydrogenation, and the final carboxylic acid is obtained by hydrolysis of the ester.
Q2: Should I use a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction to introduce the side chain?
Both reactions can be effective. The HWE reaction is often preferred for several reasons:
-
The phosphonate byproducts are water-soluble and easily removed during work-up, simplifying purification.[5]
-
HWE reagents are generally more nucleophilic than the corresponding stabilized Wittig ylides and can react with a wider range of ketones.[6]
-
The HWE reaction with stabilized phosphonates typically provides excellent selectivity for the (E)-alkene.[3][5]
However, as noted in the troubleshooting guide, be mindful of potential epimerization with substituted piperidones under the basic conditions of the HWE reaction.[1][2]
Q3: What are the key analytical techniques to monitor the progress of the synthesis and identify side products?
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the desired product and any byproducts, and for monitoring reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of the final product and any isolated side products. It is particularly useful for identifying stereoisomers, such as in the case of epimerization.
Visualizations
Caption: A common synthetic pathway for this compound.
Caption: Key potential side reactions during the synthesis.
Caption: A general workflow for troubleshooting synthetic issues.
References
- 1. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 4-(1-(Boc-piperidin)-4-yl)butanoic acid.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is likely too non-polar for your compound. 4-(1-(Boc-piperidin)-4-yl)butanoic acid possesses both polar (carboxylic acid) and non-polar (Boc-piperidine) functionalities, influencing its solubility.
-
Solution:
-
Increase Solvent Polarity: Gradually add a more polar, miscible co-solvent (e.g., water to ethanol) to the heated mixture until the compound dissolves. Be cautious not to add an excess, which could prevent crystallization upon cooling.
-
Select a New Solvent: Refer to the solvent selection table below and choose a more polar solvent. Common choices for polar molecules include alcohols (ethanol, methanol) or solvent mixtures like alcohol/water.[1][2]
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A2: This is a common issue known as supersaturation, where the compound remains dissolved beyond its normal saturation point.[3][4]
-
Troubleshooting Steps:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][5]
-
Seed Crystals: If you have a small amount of pure, solid 4-(1-(Boc-piperidin)-4-yl)butanoic acid, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[3][5]
-
Reduce Solvent Volume: It's possible that too much solvent was initially added. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5][6]
-
Extended Cooling: Allow the flask to stand undisturbed for a longer period, as crystallization can sometimes be slow to initiate.
-
Q3: My compound has "oiled out" instead of forming solid crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly.[6][7]
-
Corrective Actions:
-
Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[6]
-
Slow Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a cooling hotplate or by insulating the flask to slow heat loss.[3]
-
Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly.[6]
-
Q4: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A4: A low yield suggests that a significant amount of your product has been lost during the process.
-
Potential Causes and Solutions:
-
Excess Solvent: Using too much solvent is a primary cause of low recovery, as a substantial portion of the product will remain in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude material.[4][6]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and perform the filtration quickly.[8]
-
Incomplete Crystallization: Ensure the solution is adequately cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[6]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[4][6]
-
Q5: The purity of my recrystallized compound has not significantly improved. Why might this be?
A5: Recrystallization is a powerful purification technique, but its effectiveness depends on proper execution and the nature of the impurities.
-
Factors to Consider:
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before any further cooling in an ice bath.[6]
-
Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot gravity filtration before the cooling and crystallization step.[7]
-
Soluble Impurities: If the impurities have a solubility profile very similar to 4-(1-(Boc-piperidin)-4-yl)butanoic acid in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method, such as column chromatography, may be necessary.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the recrystallization of 4-(1-(Boc-piperidin)-4-yl)butanoic acid?
A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] For a molecule like 4-(1-(Boc-piperidin)-4-yl)butanoic acid, which has both polar and non-polar characteristics, polar solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water or acetone/water are good starting points. A systematic solvent screen is the best approach to identify the optimal solvent.
Q: How do I perform a solvent screen?
A: To perform a solvent screen, take small, equal amounts of your crude compound in separate test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature and after heating. The best solvent will dissolve the compound when hot but show poor solubility at room temperature.[2]
Q: Is it necessary to use a hot filtration step?
A: A hot gravity filtration is only necessary if there are visible insoluble impurities in your crude product after dissolving it in the hot solvent.[7] If the solution is clear, this step can be omitted.
Experimental Protocol: Recrystallization of 4-(1-(Boc-piperidin)-4-yl)butanoic acid
This protocol outlines a general procedure. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: Based on a solvent screen, select a suitable solvent or mixed solvent system.
-
Dissolution: Place the crude 4-(1-(Boc-piperidin)-4-yl)butanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent is boiling. Continue to add small portions of the hot solvent until the compound just dissolves completely.[4]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean Erlenmeyer flask.[8]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Data Presentation
The following table presents hypothetical data from a solvent screening experiment for the recrystallization of 1 gram of crude 4-(1-(Boc-piperidin)-4-yl)butanoic acid.
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Water | Insoluble | Sparingly Soluble | - | Compound did not fully dissolve. |
| Hexane | Insoluble | Insoluble | - | Not a suitable solvent. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes, fine needles | Good recovery, but crystals are small. |
| Isopropanol | Sparingly Soluble | Soluble | Yes, well-formed prisms | Appears to be a good candidate. |
| Ethanol/Water (9:1) | Slightly Soluble | Soluble | Yes, large, well-formed crystals | Excellent crystal quality and recovery. |
| Acetone | Soluble | Very Soluble | No | Too soluble at room temperature. |
Visualization
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Recrystallization [wiredchemist.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common impurities in commercial N-Boc-4-piperidinebutanoic acid
Welcome to the technical support center for N-Boc-4-piperidinebutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities, troubleshooting, and analytical procedures related to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial N-Boc-4-piperidinebutanoic acid?
A1: Common impurities in commercial N-Boc-4-piperidinebutanoic acid typically originate from the synthetic route and subsequent work-up and storage. These can be broadly categorized as starting materials, reagents, byproducts, and degradation products. While a specific analysis of this particular compound is not widely published, analogous data from related N-Boc protected piperidines suggest the following are highly probable.[1]
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Unreacted Starting Material: 4-Piperidinebutanoic acid may be present due to incomplete reaction during the Boc-protection step.
-
Deprotected Impurity: The free piperidine, 4-piperidinebutanoic acid, can also result from the degradation of the product upon storage or exposure to acidic conditions.[2]
-
Reagent-Related Impurities: Residual di-tert-butyl dicarbonate ((Boc)₂O), the Boc-protection reagent, and its byproduct, tert-butanol, can be present.
-
Solvent Residues: Solvents used during synthesis and purification, such as toluene, ethyl acetate, methanol, or heptane, are common volatile impurities.[1]
-
Water: Moisture can be absorbed from the atmosphere or remain from the aqueous work-up steps.
Q2: How do these impurities affect my downstream reactions?
A2: The impact of impurities on subsequent synthetic steps can be significant, leading to lower yields, unexpected side products, and difficulties in purification.
-
Unreacted 4-Piperidinebutanoic Acid: The presence of the unprotected piperidine can lead to undesired side reactions if the subsequent step involves a transformation of the carboxylic acid moiety while the piperidine nitrogen is intended to be protected. The free amine can compete in reactions, for example, by acting as a nucleophile.[1]
-
Water: Can quench moisture-sensitive reactions, such as those involving organometallic reagents or activated esters, leading to reduced yields.[1]
-
Solvent Residues: While often inert, some solvents can interfere with certain reactions or be difficult to remove from the final product.
Q3: What methods are recommended for assessing the purity of my N-Boc-4-piperidinebutanoic acid sample?
A3: A comprehensive purity assessment typically involves a combination of chromatographic and spectroscopic techniques.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying non-volatile impurities and determining the overall purity of the compound. A reverse-phase C18 column is often used.[4]
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile impurities, particularly residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and can also be used to identify and quantify certain impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify unknown impurities, often in conjunction with HPLC (LC-MS).[3]
-
Karl Fischer Titration: This method is specifically used to accurately quantify the water content in the sample.[4]
Troubleshooting Guide
Issue: Low yield in a subsequent coupling reaction.
-
Possible Cause: The presence of nucleophilic impurities, such as unreacted 4-piperidinebutanoic acid, can compete in the reaction. Water in the sample can also hydrolyze activated intermediates.
-
Troubleshooting Steps:
-
Assess the purity of the starting material using HPLC to check for unreacted amine.
-
Determine the water content using Karl Fischer titration.
-
If impurities are detected, purify the N-Boc-4-piperidinebutanoic acid prior to use. Common purification methods include flash chromatography or recrystallization.[5]
-
Issue: Inconsistent results between different batches of the reagent.
-
Possible Cause: Lot-to-lot variability is common for commercial chemical reagents and can manifest as differences in the purity profile, including the types and amounts of minor impurities.[4]
-
Troubleshooting Steps:
-
Implement a robust in-house quality control check for each new batch of starting material.
-
Perform a comprehensive analysis (HPLC, GC, NMR) on each new lot to ensure it meets the required specifications for your reaction.
-
If significant variability is observed, consider purifying the material in-house or sourcing from a different supplier.
-
Quantitative Data Summary
The following table summarizes potential impurities and illustrative purity levels based on data for analogous N-Boc protected compounds. Note that the exact impurity profile can vary between suppliers and batches.
| Impurity Category | Specific Impurity Example | Typical Purity Specification | Analytical Method |
| Purity Assay | N-Boc-4-piperidinebutanoic acid | ≥97.0% | HPLC |
| Related Substances | 4-Piperidinebutanoic acid | ≤0.5% | HPLC |
| Reagent-Related | (Boc)₂O | Not specified | HPLC |
| Water Content | Water | ≤1.0% | Karl Fischer |
| Residual Solvents | Ethyl Acetate, Heptane | Varies by solvent | GC |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[4]
Purification by Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid remains protonated and elutes with a good peak shape.
-
Procedure:
-
Dissolve the crude N-Boc-4-piperidinebutanoic acid in a minimal amount of dichloromethane or the initial eluent mixture.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity (the percentage of ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Quality control workflow for incoming N-Boc-4-piperidinebutanoic acid.
Caption: General workflow for purification by flash chromatography.
References
Technical Support Center: Coupling Reactions for 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the amide coupling of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenges are related to the steric hindrance presented by the bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine ring. This can lead to slower reaction rates and lower yields compared to less hindered substrates.[1][2] Key issues include incomplete reactions, difficulty in driving the reaction to completion, and the potential for side reactions if harsh conditions are used.
Q2: Which class of coupling reagents is most effective for this type of sterically hindered acid?
For sterically demanding couplings, onium-salt-based reagents are generally the preferred choice over standard carbodiimides like DCC or EDC.[1][2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective because they form very reactive OAt or OBt active esters.[1][3] HATU is often considered one of the most powerful reagents for difficult couplings.[1][4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are known to reduce the risk of racemization.[1][5]
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
Additives are crucial for two main reasons: they suppress racemization and increase coupling efficiency. They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization and often more reactive towards the amine.
-
HOBt (1-Hydroxybenzotriazole): The traditional additive, effective in minimizing racemization with carbodiimides.[4]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt, as the pyridine nitrogen in its structure can assist the coupling reaction, making it more efficient, especially for hindered systems.[3][6] Reagents like HATU already contain the HOAt moiety.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that has been shown to be highly effective at suppressing racemization and improving reaction rates.[6] Reagents like COMU incorporate this moiety.
Q4: Which base should I use, and how much?
A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to facilitate the activation process.
-
DIPEA (N,N-Diisopropylethylamine): A common and effective choice due to its steric bulk, which prevents it from acting as a nucleophile. Typically used in 2-4 equivalents.
-
NMM (N-Methylmorpholine): A weaker base than DIPEA, which can be beneficial in cases where racemization is a significant concern.[1][5]
-
2,4,6-Collidine: Another sterically hindered, weaker base that can be used to minimize racemization.[5]
Troubleshooting Guide
Issue: Low or No Product Yield
A low yield is the most common issue, often stemming from incomplete activation of the carboxylic acid or ineffective coupling due to steric hindrance.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Issue: Presence of Side Products
Possible Cause 1: Guanidinylation of the amine.
-
Symptom: A side product with a mass of +(molecular weight of the coupling reagent's core - H2O) is observed.
-
Explanation: This occurs when uronium/aminium reagents like HATU or HBTU react directly with the free amine starting material, which can happen if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.[5][7]
-
Solution:
-
Pre-activate the acid: Mix the carboxylic acid, coupling reagent, and base for 1-5 minutes before adding the amine.[8] This ensures the active ester is formed first.
-
Use a slight excess of the carboxylic acid relative to the coupling reagent.
-
Switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.[1][6]
-
Possible Cause 2: Racemization.
-
Symptom: Diastereomeric products are observed by HPLC or NMR (if the amine partner is chiral).
-
Explanation: The activated carboxylic acid is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity. This is exacerbated by strong bases and high temperatures.
-
Solution:
-
Use a weaker base like N-Methylmorpholine (NMM) or collidine instead of DIPEA.[1][5]
-
Ensure an appropriate additive is used. HOAt and OxymaPure are superior to HOBt for suppressing racemization.[1]
-
Avoid excessive heating. If heat is necessary, use the lowest effective temperature for the shortest possible time.[1]
-
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields with the sterically hindered title compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or NMP.
-
Reagent Addition: Add HATU (1.1-1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir.
-
Pre-activation: Allow the mixture to stir at room temperature for 3-5 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the desired amine component (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be left overnight or gently heated to 40°C.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Standard Carbodiimide Coupling using EDC/OxymaPure
This is a cost-effective alternative, optimized for reduced racemization.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the amine hydrochloride salt (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add DIPEA or NMM (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
Data on Coupling Condition Optimization
The following tables present representative data for the coupling of this compound with a generic primary amine (e.g., benzylamine) to illustrate the impact of different reaction parameters.
Table 1: Comparison of Coupling Reagents (Conditions: Amine (1.1 eq), Base (DIPEA, 2.5 eq), Solvent (DMF), Time (4h), Temp (RT))
| Coupling Reagent (1.2 eq) | Additive (1.2 eq) | Yield (%) | Purity (%) |
| EDC | HOBt | 65 | 92 |
| EDC | OxymaPure | 78 | 96 |
| HBTU | - | 88 | 97 |
| HATU | - | 95 | >98 |
Table 2: Comparison of Solvents and Bases (Conditions: Coupling Reagent (HATU, 1.2 eq), Amine (1.1 eq), Time (4h), Temp (RT))
| Solvent | Base (2.5 eq) | Yield (%) | Purity (%) |
| DCM | DIPEA | 75 | 95 |
| DMF | DIPEA | 95 | >98 |
| NMP | DIPEA | 96 | >98 |
| DMF | NMM | 92 | >98 |
General Amide Coupling Pathway
The diagram below illustrates the general mechanism of amide bond formation using an onium salt coupling reagent.
Caption: General pathway for onium salt-mediated amide coupling.
References
Troubleshooting incomplete Boc deprotection of N-Boc-4-piperidinebutanoic acid
Welcome to the technical support center for the troubleshooting of N-Boc deprotection of N-Boc-4-piperidinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a frequent challenge. The stability of the Boc group requires acidic conditions for removal, and the reaction's success is sensitive to several factors.[1][2] If you observe a significant amount of starting material remaining via TLC or LC-MS analysis, consider the following strategies.[3]
Troubleshooting Strategies for Incomplete Deprotection:
-
Increase Acid Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[3] Standard protocols often use 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][5] If the reaction is sluggish, increasing the TFA concentration can help drive it to completion.[5][6] For substrates that are not acid-sensitive, using neat TFA is a rapid option.[5][7]
-
Extend Reaction Time: Deprotection is a kinetic process; some substrates may require longer reaction times for full conversion.[3] It is recommended to monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4][5]
-
Increase Reaction Temperature: Most Boc deprotections are performed at room temperature.[4][8] If the reaction is slow, a moderate increase in temperature (e.g., to 40-50 °C) can increase the reaction rate.[6] However, be cautious, as higher temperatures can also promote side reactions.[9]
-
Ensure Reagent Quality: TFA is hygroscopic, and the presence of water can reduce its effective acidity, leading to a slower reaction.[9][10] Always use fresh, high-quality reagents.
-
Consider an Alternative Acidic Reagent: If TFA/DCM is not effective, a 4M solution of HCl in 1,4-dioxane is a common and often more potent alternative that can be used.[6][8][9][11]
Q2: How can I monitor the progress of the deprotection reaction effectively?
A2: Careful monitoring is essential to ensure the reaction goes to completion without prolonged exposure to harsh acidic conditions, which could lead to product degradation.[8]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction. The deprotected product, 4-piperidinebutanoic acid, is more polar than the N-Boc protected starting material and will have a lower Rf value (it will travel a shorter distance up the plate).[4][8] Spot the reaction mixture alongside the starting material as a reference to visualize the conversion.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to measure the consumption of the starting material and the formation of the product by comparing peak areas.[3][6]
-
¹H NMR Spectroscopy: While less common for real-time monitoring, ¹H NMR provides conclusive evidence of deprotection by confirming the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.[3][12]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
A3: Side product formation can complicate purification and reduce yield. The primary cause is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[13]
-
Common Side Reaction - Tert-Butylation: The electrophilic tert-butyl cation can alkylate any nucleophilic functional groups in your molecule.[13] While N-Boc-4-piperidinebutanoic acid itself lacks highly nucleophilic residues like tryptophan or methionine that are problematic in peptide synthesis, self-alkylation or reaction with other components is a possibility.
-
Prevention Strategy - Use of Scavengers: To prevent unwanted alkylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS).[5] A typical cleavage cocktail might include a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]
Q4: What is the best work-up procedure to isolate my product after deprotection?
A4: The work-up procedure is critical for isolating the deprotected 4-piperidinebutanoic acid in high purity and yield. The product will exist as a salt (e.g., trifluoroacetate or hydrochloride) after the reaction.
Standard Work-up Protocol:
-
Remove Volatiles: After the reaction is complete (as confirmed by TLC or LC-MS), remove the solvent and excess acid under reduced pressure using a rotary evaporator.[8][14] Co-evaporation with a solvent like DCM or toluene can help remove residual TFA.[5]
-
Precipitation/Trituration (for salt isolation): The resulting TFA or HCl salt can often be precipitated or triturated with a non-polar solvent like diethyl ether.[8] This yields the salt as a solid which can be filtered and dried.
-
Neutralization and Extraction (for free amine isolation): If the free amine is required, dissolve the residue in water and adjust the pH to be basic (pH 8-10) using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][14] This neutralizes the salt and liberates the free amine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Note that 4-piperidinebutanoic acid is a zwitterionic amino acid and may have high water solubility, making extraction challenging. Continuous extraction or saturation of the aqueous layer with salt (salting out) may be necessary.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.[15]
Experimental Protocols & Data
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol outlines a general and widely used procedure for the removal of the N-Boc group.[4][7][9]
-
Dissolution: Dissolve N-Boc-4-piperidinebutanoic acid in anhydrous Dichloromethane (DCM) (e.g., 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to the desired final concentration (typically 20-50% v/v).[5][9] For example, add an equal volume of TFA for a 1:1 DCM/TFA solution.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[8][9]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).[4][8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[8] The resulting TFA salt can be used directly or further purified.[16]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This is a common alternative to TFA, often yielding a crystalline hydrochloride salt.[8][9][11]
-
Dissolution: Dissolve the N-Boc-4-piperidinebutanoic acid in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[8]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.[8]
-
Isolation: Upon completion, the hydrochloride salt may precipitate. The solvent can be removed in vacuo, and the resulting solid can be washed with diethyl ether and filtered.[9]
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent/Solvent | Concentration | Typical Time | Temperature | Notes |
| TFA/DCM | 20-25% | 2 hours | Room Temp | A common and generally effective condition.[4][5] |
| TFA/DCM | 50% | 30 min - 1 hr | Room Temp | Faster deprotection, suitable for less sensitive substrates.[5][14][17] |
| Neat TFA | 100% | 5-15 min | Room Temp | Very rapid, but increases the risk of side reactions.[5][7] |
| 4M HCl in 1,4-Dioxane | ~4M | 1-4 hours | Room Temp | Potent alternative to TFA; product often precipitates as the HCl salt.[8][11][17] |
Table 2: Alternative Mild Deprotection Methods
For substrates with other acid-sensitive functional groups, milder alternatives may be necessary.[15][18]
| Method/Reagent | Conditions | Typical Time | Yield (%) | Reference |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% | [15][18] |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | [18][19] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [18] |
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
General Experimental Workflow
This diagram illustrates the standard experimental sequence from reaction setup to product isolation.
Caption: Standard experimental workflow for Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Preventing tert-butylation during acidic deprotection of Boc-piperidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tert-butylation during the acidic deprotection of Boc-piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the acidic deprotection of Boc-piperidine derivatives?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu+) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the piperidine ring or other susceptible functional groups within the molecule, leading to the formation of undesired tert-butylated byproducts.[3][4]
Q2: Which functional groups are most susceptible to tert-butylation?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. While the piperidine nitrogen itself is the intended site of deprotection, other electron-rich moieties in the molecule can also be alkylated. In the broader context of peptide synthesis, which often involves similar deprotection strategies, susceptible residues include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[2][3]
Q3: What are scavengers and how do they prevent tert-butylation?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[3] Common scavengers work by quenching the tert-butyl cation as it forms.[5]
Q4: Can the tert-butylation of a molecule be reversed?
A4: In some cases, the alkylation may be reversible. For instance, the S-alkylation of methionine residues can be reversed by treating the purified product with a mild acidic solution, such as 5% aqueous acetic acid, and heating it at 40°C for 24 hours.[1] However, prevention is the most effective strategy.
Troubleshooting Guide
Issue: My LC-MS/NMR analysis shows an unexpected peak with a mass increase of +56 Da after Boc deprotection.
This observation strongly suggests the formation of a tert-butylated side product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing tert-butylation.
Solutions
-
Incorporate Scavengers: The most effective way to prevent tert-butylation is to add a scavenger or a cocktail of scavengers to the deprotection reaction mixture.[1] These compounds will intercept the tert-butyl cation before it can react with your molecule of interest.
-
Optimize Scavenger Choice and Concentration: The choice of scavenger and its concentration are critical. The optimal scavenger depends on the specific nucleophilic groups present in your substrate.
Scavenger Typical Concentration (v/v) Notes Triisopropylsilane (TIS) 2.5 - 5% A highly effective and commonly used carbocation scavenger.[1] Triethylsilane (TES) 2.5 - 5% An effective scavenger, particularly for protecting tryptophan and methionine residues.[1][6] Thioanisole 5% Effective in preventing the S-alkylation of methionine.[1] 1,2-Ethanedithiol (EDT) 2.5% Commonly used for protecting cysteine and tryptophan residues.[1][6] Water 2.5 - 5% Can act as a scavenger and is often included in scavenger cocktails.[1] -
Consider Alternative Deprotection Methods: If scavenger use is not sufficient or is incompatible with your molecule, consider milder deprotection methods that do not generate a free tert-butyl cation.[7]
Method Reagents Conditions Thermal (Continuous Flow) Methanol or Trifluoroethanol 240 °C, 30 min Thermal (Boiling Water) Water 100 °C, 10 min - 2 h Iron(III) Catalysis FeCl₃ (catalytic) DCM, Room Temperature Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol Room Temperature, 1 - 4 h
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger
This protocol describes a general procedure for the TFA-mediated deprotection of a Boc-piperidine derivative using a scavenger.
-
Preparation: Dissolve the Boc-protected piperidine derivative in dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][4]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified as needed.[2]
Protocol 2: Boc Deprotection using a Scavenger Cocktail
For substrates with multiple sensitive functional groups, a scavenger cocktail is often more effective.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1][6]
-
Deprotection: Add the cleavage cocktail to the Boc-protected compound.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Isolation: Upon completion, concentrate the solution under reduced pressure. If the product is a peptide, it is typically precipitated by adding the filtrate to cold diethyl ether.[1] The precipitate is then collected by centrifugation, washed with cold ether, and dried.[2]
Reaction Mechanism
The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection, the formation of the reactive tert-butyl cation, and its subsequent quenching by a scavenger to prevent the undesired tert-butylation side reaction.
Caption: Mechanism of Boc deprotection and scavenger action.
References
Removal of EDC/DCC byproducts after coupling with 4-(1-(Boc-piperidin)-4-yl)butanoic acid
Welcome to the technical support center for the removal of byproducts from coupling reactions involving 4-(1-(Boc-piperidin)-4-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds after using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of EDC and DCC coupling reactions?
A1: The primary byproduct of a DCC-mediated coupling is N,N'-dicyclohexylurea (DCU).[1][2] For EDC-mediated couplings, the corresponding byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[3] Both are formed from the hydration of the carbodiimide reagent during the activation of the carboxylic acid.[4]
Q2: Why is the complete removal of these urea byproducts critical?
A2: The presence of urea byproducts can contaminate the final product, which may interfere with downstream applications and analytical techniques like NMR spectroscopy and mass spectrometry.[5] In a drug development context, such impurities can affect the biological activity, stability, and safety profile of the desired molecule.[5]
Q3: What is the key difference in removing DCU versus EDU?
A3: The removal strategy is dictated by the byproduct's solubility. DCU is a crystalline solid that is notoriously insoluble in water and most common organic solvents, so it is typically removed by filtration.[2][3][6][7] In contrast, EDU is soluble in water, making aqueous extraction (liquid-liquid extraction) the most common and effective method for its removal.[3][7][8][9]
Q4: My reaction involves a product derived from 4-(1-(Boc-piperidin)-4-yl)butanoic acid. Are there special considerations for the workup?
A4: Yes. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is sensitive to strong acidic conditions. While a dilute acidic wash (e.g., 0.1-1N HCl) is standard for removing EDC byproducts and excess reagents, prolonged exposure or the use of strong acids can lead to the cleavage of the Boc group.[5][10] It is advisable to perform acidic washes quickly, at low temperatures, and with dilute acid, while carefully monitoring the reaction by TLC or LC-MS for any deprotection.
Q5: I observed a white precipitate forming during my DCC coupling reaction. What is it?
A5: The white precipitate that forms during a DCC coupling reaction is almost certainly the N,N'-dicyclohexylurea (DCU) byproduct.[2][4] Its precipitation is expected and is a key feature exploited for its removal.[1][9]
Q6: My desired product is also water-soluble. How can I remove the water-soluble EDC byproduct (EDU)?
A6: When both the product and the EDU byproduct are water-soluble, simple aqueous extraction is not feasible. In this scenario, alternative purification techniques are necessary, such as gel filtration (size exclusion) chromatography, which separates molecules based on size, or dialysis for high molecular weight products like proteins and peptides.[5][11] Solid-phase extraction (SPE) may also be a viable option, depending on the differential affinity of the product and the byproduct for the solid phase material.[5]
Troubleshooting Guides
Problem 1: After filtering my DCC reaction mixture, I still detect DCU in my product by NMR or LC-MS.
-
Cause: A small amount of DCU can remain dissolved in the reaction solvent.[12] Its solubility, while low, is not zero.
-
Suggested Solutions:
-
Improve Precipitation: Before the initial filtration, cool the reaction mixture in an ice bath for 30-60 minutes to maximize the precipitation of DCU.[3][12]
-
Trituration/Re-precipitation: After concentrating the filtrate, dissolve the crude product in a minimal amount of a solvent in which your product is soluble but DCU has very low solubility (e.g., cold diethyl ether, hexanes, or cold acetonitrile).[3][12][13] The remaining DCU will precipitate and can be removed by a second filtration.
-
Column Chromatography: For achieving the highest level of purity, flash column chromatography is effective at removing the final traces of soluble DCU.[12][13][14]
-
Problem 2: An emulsion formed during the aqueous workup of my EDC coupling reaction.
-
Cause: Emulsions are common when mixing aqueous and organic layers, especially in the presence of amine salts or other amphiphilic molecules.
-
Suggested Solutions:
-
Add Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.[5]
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the fine droplets and facilitate layer separation.
-
Data Presentation
Table 1: Comparison of EDC and DCC Coupling Byproducts
| Feature | EDC Byproduct (EDU) | DCC Byproduct (DCU) |
| Full Name | 1-ethyl-3-(3-dimethylaminopropyl)urea | N,N'-dicyclohexylurea |
| Appearance | Typically an oil or non-crystalline solid | White crystalline solid[1] |
| Solubility in Water | Soluble[3][7][9] | Insoluble (<0.01-0.05%)[1][3][6] |
| Solubility in Organics | Generally soluble in polar organic solvents.[3] | Sparingly soluble in most organic solvents (e.g., DCM, Chloroform); low solubility in diethyl ether, acetonitrile.[1][2][3] More soluble in DMSO, DMF.[3][15] |
| Primary Removal Method | Aqueous Extraction / Washing[3][5][9] | Filtration[2][3][8] |
Experimental Protocols
Protocol 1: Removal of N,N'-Dicyclohexylurea (DCU) from a DCC Coupling Reaction
This protocol assumes the reaction has been run in a common organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Method A: Bulk Removal by Filtration
-
Cool the Reaction: Upon reaction completion (monitored by TLC or LC-MS), place the reaction flask in an ice-water bath for 30 minutes to maximize DCU precipitation.[12]
-
Set up Filtration: Arrange a Büchner or fritted glass funnel with filter paper for vacuum filtration.
-
Filter Mixture: Pour the cold reaction mixture through the funnel under vacuum, collecting the filtrate which contains the desired product.
-
Wash Solid: Wash the collected white DCU solid on the filter with a small amount of cold reaction solvent to recover any product that may be entrained in the filter cake.[12]
-
Combine Filtrates: The combined filtrate is now largely free of DCU and can be taken to the next step (e.g., aqueous workup or concentration).
Method B: Trace Removal by Precipitation/Trituration
-
Concentrate: Take the filtrate from Method A and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve: Dissolve the crude residue in a minimum amount of a solvent in which the desired product is highly soluble, but DCU is not (e.g., diethyl ether or cold acetonitrile).[3][12]
-
Precipitate: Cool the solution in a refrigerator or ice bath. Any remaining dissolved DCU should precipitate out.
-
Filter: Filter the mixture to remove the precipitated DCU, collecting the filtrate.
-
Isolate Product: Concentrate the final filtrate to yield the crude product, which can then be further purified by column chromatography if necessary.
Protocol 2: Removal of 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from an EDC Coupling Reaction
This protocol is a standard liquid-liquid extraction for products soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Dilute: After the reaction is complete, dilute the reaction mixture with 3-5 volumes of the chosen organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 0.5 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash 1-2 more times. This step removes the water-soluble EDU and any unreacted EDC.[5]
-
Neutral Wash: Wash the organic layer with an equal volume of water.
-
Base Wash: Wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer.[5]
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of Boc-protected intermediate | - Incomplete reaction of the starting piperidine derivative with Di-tert-butyl dicarbonate (Boc)₂O.[1][2] - Suboptimal reaction conditions (temperature, solvent, base). - Degradation of (Boc)₂O. | - Ensure the molar ratio of (Boc)₂O to the starting amine is appropriate (typically 1.0-1.2 equivalents).[2] - Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.[1] - Use a suitable solvent system, such as a mixture of THF and water or an aqueous basic solution.[1][2] - Employ a suitable base, like sodium hydroxide or triethylamine, to facilitate the reaction.[1][2] - Use fresh or properly stored (Boc)₂O. |
| SYN-002 | Presence of di-Boc or other multiple-Boc species | - Use of a significant excess of (Boc)₂O. - Prolonged reaction times at elevated temperatures. | - Reduce the equivalents of (Boc)₂O used. - Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-reaction. - Maintain a lower reaction temperature. |
| PUR-001 | Difficulty in isolating the final product | - Product may be highly soluble in the aqueous phase during workup. - Formation of emulsions during extraction. | - Acidify the aqueous layer to a pH of ~2 with an acid like 2N HCl to precipitate the carboxylic acid before extraction.[1] - Extract the product with a suitable organic solvent such as ethyl acetate multiple times.[1] - To break emulsions, add brine or a small amount of a different organic solvent. |
| PUR-002 | Product contamination with unreacted starting materials or byproducts | - Incomplete reaction. - Inefficient purification method. | - Monitor the reaction to completion. - Recrystallize the crude product from an appropriate solvent system. - If necessary, utilize column chromatography for purification, although this may be less ideal for very large scales. |
| SCA-001 | Exothermic reaction during Boc protection on a large scale | - The reaction of amines with (Boc)₂O can be exothermic. | - Add the (Boc)₂O portion-wise or via an addition funnel to control the reaction rate and temperature. - Use a jacketed reactor with efficient cooling to dissipate heat. - Monitor the internal temperature of the reactor closely. |
| SCA-002 | Challenges with handling and filtration of large volumes of solids | - Precipitation of the product or intermediates in large quantities can be difficult to handle. | - Use appropriate large-scale filtration equipment such as a Nutsche filter-dryer. - Ensure the solid is properly washed to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 4-(piperidin-4-yl)butanoic acid or a corresponding ester derivative. The synthesis would then involve the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Q2: What are the typical reaction conditions for the Boc protection step?
The Boc protection is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] Common bases include sodium hydroxide, sodium carbonate, or triethylamine.[1][2] The reaction is often performed in a solvent system like tetrahydrofuran (THF) and water, or in an aqueous basic solution at temperatures ranging from 0°C to room temperature.[1][2]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the visualization of the consumption of the starting material and the formation of the desired product.
Q4: What is the best way to purify the final product on a large scale?
For large-scale purification, crystallization is often the most efficient method. After an acidic workup to protonate the carboxylic acid, the product can be crystallized from a suitable solvent or solvent mixture. This avoids the need for large-scale column chromatography, which can be costly and time-consuming.
Q5: Are there any specific safety precautions I should take during the synthesis?
Yes, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with bases and acids, ensure proper handling to avoid chemical burns. The Boc protection step can be exothermic, so it is important to control the rate of addition of reagents and have adequate cooling, especially on a large scale.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for the synthesis of 4-(1-(Boc)piperidin-4-yl)butanoic acid.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, a key building block in the synthesis of various therapeutic agents. This document outlines a detailed HPLC protocol, compares its performance with an alternative analytical technique, and presents supporting data for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to effectively separate the nonpolar analyte from potential impurities.
A robust RP-HPLC method was developed for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
Sample Preparation:
-
A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.
Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)
To provide a comprehensive assessment of purity, the results from the HPLC analysis were compared with those obtained from Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) were accurately weighed and dissolved in 1 mL of a deuterated solvent (e.g., DMSO-d6).
Data Acquisition and Processing:
-
A proton (¹H) NMR spectrum was acquired with a sufficient relaxation delay to ensure full signal relaxation. The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical purity data for three different batches of this compound as determined by HPLC and qNMR.
| Batch Number | HPLC Purity (%) | qNMR Purity (%) |
| Batch A | 99.2 | 99.1 |
| Batch B | 98.5 | 98.6 |
| Batch C | 99.6 | 99.5 |
The data indicates a strong correlation between the purity values obtained by both HPLC and qNMR, demonstrating the reliability of the developed HPLC method for routine quality control.
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of the HPLC analysis and a comparison with the qNMR technique.
Conclusion
The developed RP-HPLC method provides a reliable and high-resolution approach for the purity determination of this compound, which is crucial for ensuring the quality and consistency of this important chemical intermediate. The comparative data with qNMR validates the accuracy of the HPLC method. While HPLC is highly suitable for routine quality control due to its sensitivity and resolving power, qNMR serves as an excellent orthogonal method for absolute purity determination and structural confirmation. The choice of method will depend on the specific requirements of the analysis, with both techniques offering valuable insights into the purity profile of the compound.
A Comparative Guide to Analytical Methods for Impurity Detection in N-Boc-4-piperidinebutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the determination of impurities in N-Boc-4-piperidinebutanoic acid. Ensuring the purity of pharmaceutical intermediates is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This document outlines a proposed GC-MS method and compares it with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols and comparative data to aid in method selection.
Introduction to N-Boc-4-piperidinebutanoic acid and its Potential Impurities
N-Boc-4-piperidinebutanoic acid is a valuable building block in pharmaceutical synthesis. Its synthesis typically involves the protection of the piperidine nitrogen of 4-piperidinebutanoic acid with a tert-butyloxycarbonyl (Boc) group. The precursor, 4-piperidinebutanoic acid, can be synthesized by reacting piperidine with butyric acid or its anhydride.
Based on these synthetic routes, potential impurities in N-Boc-4-piperidinebutanoic acid may include:
-
Process-related impurities:
-
4-piperidinebutanoic acid (unreacted starting material)
-
Piperidine (starting material for the precursor)
-
Butyric acid (starting material for the precursor)
-
Di-tert-butyl dicarbonate and its by-products
-
-
Degradation products: Resulting from instability under certain storage or process conditions.
Accurate and sensitive analytical methods are essential for the identification and quantification of these impurities to ensure the quality and consistency of the final API.
Comparison of Analytical Methods
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, HPLC and LC-MS offer significant advantages for the analysis of less volatile and thermally labile molecules like N-Boc-4-piperidinebutanoic acid.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation based on polarity using liquid chromatography with UV detection. | Chromatographic separation coupled with highly sensitive and selective mass spectrometric detection. |
| Sample Volatility | Requires derivatization to increase volatility. | Does not require volatile analytes. | Does not require volatile analytes. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Moderate, dependent on the chromophore of the analyte and impurities. | Very high, capable of detecting trace-level impurities. |
| Specificity | High, provides structural information from mass spectra. | Moderate, relies on retention time and UV spectrum. Co-elution can be an issue. | Very high, provides molecular weight and fragmentation data for unambiguous identification. |
| Sample Throughput | Moderate, derivatization step adds to the analysis time. | High, suitable for routine quality control. | High, with fast chromatography systems. |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
Recommended Analytical Method: GC-MS with Derivatization
Due to the low volatility of N-Boc-4-piperidinebutanoic acid and its potential impurities, a derivatization step is necessary for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing carboxylic acid and amine functional groups.
GC-MS analysis workflow for N-Boc-4-piperidinebutanoic acid impurities.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities in N-Boc-4-piperidinebutanoic acid after silylation.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of the N-Boc-4-piperidinebutanoic acid sample into a vial.
-
Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Acquisition Mode: Full scan for identification of unknown impurities and Selected Ion Monitoring (SIM) for quantification of known impurities.
Alternative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of non-volatile compounds and is well-suited for N-Boc-4-piperidinebutanoic acid.
HPLC analysis workflow for N-Boc-4-piperidinebutanoic acid impurities.
Objective: To determine the purity of N-Boc-4-piperidinebutanoic acid and quantify non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the main component from its impurities (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the preferred method for in-depth impurity profiling and structural elucidation.
Objective: To identify and quantify known and unknown impurities with high sensitivity and specificity.
1. Sample Preparation:
-
Prepare samples as described for the HPLC-UV method.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase: As described for the HPLC-UV method.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for quantification.
Conclusion
The choice of analytical method for detecting impurities in N-Boc-4-piperidinebutanoic acid depends on the specific requirements of the analysis.
-
GC-MS with derivatization is a viable option for identifying and quantifying volatile and semi-volatile impurities, offering high specificity through mass spectral data.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine purity assessments and the quantification of non-volatile impurities.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for comprehensive impurity profiling, structural elucidation of unknown impurities, and analysis of trace-level contaminants.
For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks, while GC-MS can be utilized to analyze for residual solvents, and LC-MS can be employed for in-depth investigation of any unknown peaks observed in the HPLC chromatogram.
A Comparative Guide to the Biological Activity of Piperidinyl-Alkanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural alkaloids and synthetic pharmaceuticals. When combined with an alkanoic acid moiety, this privileged structure gives rise to a diverse class of compounds—piperidinyl-alkanoic acids—with a wide spectrum of biological activities. These derivatives have been extensively explored as modulators of various physiological pathways, leading to the development of therapeutic agents for neurological disorders and other conditions.
This guide provides an objective comparison of the biological performance of different classes of piperidinyl-alkanoic acid derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships (SAR), present quantitative data for easy comparison, and provide detailed experimental protocols for key assays.
Comparative Biological Activities
The biological targets of piperidinyl-alkanoic acid derivatives are diverse and largely dictated by the substitution pattern on both the piperidine ring and the alkanoic acid chain. Key areas of activity include inhibition of GABA uptake, modulation of opioid receptors, and inhibition of cholinesterase and calpain enzymes.
GABA Uptake Inhibition
A significant number of piperidinyl-alkanoic acid derivatives are analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These compounds can act as inhibitors of GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft and potentiating inhibitory neurotransmission. This mechanism is a key strategy in the development of anticonvulsant drugs.[1]
Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are well-established GABA uptake inhibitors. Structure-activity relationship studies have shown that modifications to the piperidine ring and the carboxylate group can significantly influence potency and selectivity for different GAT subtypes.
Table 1: Comparative Inhibitory Activity of Piperidinyl-Alkanoic Acid Derivatives on GABA Uptake
| Compound/Derivative Class | Transporter Subtype | Species | IC50 (µM) | Reference |
| Guvacine | GAT-1 | Rat | 39 | [2] |
| Guvacine | GAT-2 | Rat | 58 | [2] |
| Guvacine | GAT-3 | Rat | 378 | [2] |
| Nipecotic acid | GAT-1 | Not Specified | 14.4 (Ki) | [3] |
| Tiagabine | GAT-1 | Human | 0.390 | [4] |
| SKF 89976A | GAT-1 | Human | 7.3 | [3] |
Opioid Receptor Modulation
Piperidinyl-alkanoic acid derivatives have also been investigated as ligands for opioid receptors, which are crucial targets for pain management. The structural features of these compounds allow them to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors, acting as either agonists or antagonists.
For instance, analogues of (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) have been synthesized and evaluated for their kappa opioid receptor antagonism.[5]
Table 2: Comparative Antagonist Activity of Piperidinyl Derivatives at Opioid Receptors
| Compound | Receptor | Ke (nM) | Selectivity (µ/κ) | Selectivity (δ/κ) | Reference |
| JDTic (1) | Kappa | 0.03 | 100 | 793 | [5] |
| Analog 3 | Kappa | 0.03 | 100 | 793 | [5] |
Cholinesterase Inhibition
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Certain piperidinyl-alkanoic acid derivatives have been designed and synthesized as potent cholinesterase inhibitors.
Substituted cinnamoyl piperidinyl acetates have emerged as a promising class of dual-target agents.[6] For example, a derivative with a 2-chloro substitution has shown potent inhibitory activity against both AChE and BuChE.[6]
Table 3: Comparative Cholinesterase Inhibitory Activity of Piperidinyl-Alkanoic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | AChE | 0.00056 | [7] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) | AChE | 0.0012 | [8] |
| Cinnamoyl piperidinyl acetate (5b, 2-chloro) | AChE | 19.74 | [6] |
| Cinnamoyl piperidinyl acetate (5b, 2-chloro) | BuChE | 17.51 | [6] |
| Cinnamoyl piperidinyl acetate (5q, 4-ethoxy-3-methoxy) | BuChE | 13.49 | [6] |
| Piperidinone derivative (1d, nitro) | AChE | 12.55 | [9] |
| Piperidinone derivative (1g, chloro) | BuChE | 17.28 | [9] |
Calpain Inhibition
Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in various pathological conditions, including neurodegenerative diseases. Piperidine carboxamide derivatives have been developed as calpain inhibitors. Specifically, certain keto amides have demonstrated high potency and selectivity for µ-calpain over other cysteine proteases like cathepsin B.[10]
Table 4: Comparative Inhibitory Activity of Piperidine Carboxamide Derivatives against µ-Calpain
| Compound | Ki (nM) | Selectivity over Cathepsin B | Reference |
| Keto amide 11f | 30 | >100-fold | [10] |
| Keto amide 11j | 9 | >100-fold | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activity of these compounds.
[³H]GABA Uptake Assay
This assay directly measures the inhibition of GABA transport into cells or synaptosomes.
Objective: To determine the IC50 value for the inhibition of GABA uptake.[2]
Materials:
-
Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes.[2][11]
-
Test compounds (piperidinyl-alkanoic acid derivatives).
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[11]
-
Reference inhibitor (e.g., Tiagabine).[11]
-
96-well microplates.[11]
-
Scintillation counter.[11]
Procedure:
-
Cell Culture: Culture cells expressing the target GAT subtype in appropriate media and seed them into 96-well plates.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[11]
-
Assay Performance:
-
Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes), rapidly wash the cells with ice-cold assay buffer to terminate the uptake.[2][11]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.[2][11]
-
Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake and plot it against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][11]
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.
Objective: To determine the IC50 value of a compound for cholinesterase inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compounds.
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, test compound at various concentrations, and the enzyme (AChE or BuChE).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizing Pathways and Relationships
GABAergic Synapse and Reuptake Inhibition
The following diagram illustrates the mechanism of action for piperidinyl-alkanoic acid derivatives that act as GABA uptake inhibitors.
Caption: GABAergic synapse and the inhibitory action of piperidinyl-alkanoic acids on GABA reuptake.
General Experimental Workflow for In Vitro Screening
The logical flow of a typical in vitro screening campaign for novel piperidinyl-alkanoic acid derivatives is depicted below.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel piperidinyl-alkanoic acid derivatives.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationships in a typical SAR study, where structural modifications are systematically made to a lead compound to optimize its biological activity.
Caption: Logical flow of a structure-activity relationship (SAR) study for piperidinyl-alkanoic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Chiral Separation of 4-(1-(Boc-piperidin)-4-yl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chromatographic techniques for the chiral separation of derivatives of 4-(1-(Boc-piperidin)-4-yl)butanoic acid, a common structural motif in modern drug discovery. The information presented is based on established methodologies for structurally analogous compounds and provides a robust starting point for method development and optimization.
Comparison of Chiral Separation Techniques and Stationary Phases
The primary methods for the chiral separation of N-Boc protected piperidine carboxylic acids are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques utilize chiral stationary phases (CSPs) to achieve enantiomeric resolution. Polysaccharide-based CSPs are particularly well-suited for this class of compounds due to their broad enantioselectivity.
Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations due to its significant advantages in terms of speed, efficiency, and reduced environmental impact.[1][2] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, resulting in faster analysis times and reduced consumption of organic solvents.[1]
The following tables summarize the expected performance of various polysaccharide-based chiral stationary phases under both SFC and HPLC conditions for the separation of 4-(1-(Boc-piperidin)-4-yl)butanoic acid and its derivatives. The data is representative of performance for this structural class based on published separations of similar N-Boc protected piperidine and heterocyclic carboxylic acids.
Table 1: Supercritical Fluid Chromatography (SFC) Performance
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Resolution (Rs) | Expected Separation Factor (α) | Expected Retention Time (tR) of First Eluting Enantiomer (min) |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | CO₂ / Methanol (80:20, v/v) | > 2.0 | > 1.3 | 2 - 5 |
| Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | CO₂ / Ethanol (85:15, v/v) | > 1.8 | > 1.2 | 3 - 6 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CO₂ / Isopropanol (90:10, v/v) | > 1.5 | > 1.2 | 4 - 8 |
| Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | CO₂ / Methanol (80:20, v/v) | > 1.7 | > 1.25 | 3 - 7 |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Resolution (Rs) | Expected Separation Factor (α) | Expected Retention Time (tR) of First Eluting Enantiomer (min) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | > 2.5 | > 1.4 | 8 - 15 |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (70:30, v/v) | > 2.0 | > 1.3 | 10 - 20 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / TFA (95:5:0.1, v/v/v) | > 1.8 | > 1.2 | 12 - 25 |
Experimental Protocols
Detailed methodologies for screening and optimizing the chiral separation of 4-(1-(Boc-piperidin)-4-yl)butanoic acid derivatives are provided below. These protocols represent a typical starting point for method development.
Supercritical Fluid Chromatography (SFC) Screening Protocol
This protocol outlines a generic screening approach using a selection of highly successful polysaccharide-based CSPs.
-
Instrumentation: Analytical SFC system with a back-pressure regulator, column oven, and UV or Mass Spectrometric detector.
-
Columns:
-
Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
CO₂ (Supercritical Fluid)
-
Co-solvent: Methanol, Ethanol, or Isopropanol
-
-
Screening Conditions:
-
Gradient: 5% to 40% co-solvent over 5 minutes, hold at 40% for 1 minute.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., Methanol) to a concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Normal Phase Protocol
This protocol is suitable for the separation of the acidic target molecule under normal phase conditions.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol). An acidic modifier is typically required for acidic analytes.
-
Initial Condition: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical chiral method development project.
Caption: A general workflow for chiral method development.
Caption: The principle of chiral separation on a CSP.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Boc-4-piperidinebutanoic Acid
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive comparison of the expected mass spectrometry fragmentation pattern of N-Boc-4-piperidinebutanoic acid with alternative, structurally related compounds, supported by established fragmentation principles and detailed experimental protocols.
N-Boc-4-piperidinebutanoic acid, a molecule incorporating a piperidine ring, a butanoic acid side chain, and a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in medicinal chemistry. Its mass spectrometric fingerprint is dictated by the interplay of these functional groups. This guide will dissect the predicted fragmentation pathways under common ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), and compare them with readily available or synthetically accessible alternatives.
Predicted Fragmentation Pattern of N-Boc-4-piperidinebutanoic Acid
The fragmentation of N-Boc-4-piperidinebutanoic acid is anticipated to be a composite of the characteristic cleavages of its constituent moieties: the N-Boc group, the piperidine ring, and the butanoic acid side chain.
Under ESI-MS/MS conditions (positive ion mode), the protonated molecule [M+H]⁺ is expected to undergo the following primary fragmentation steps:
-
Loss of Isobutylene: A hallmark of the Boc protecting group is the facile neutral loss of isobutylene (C₄H₈), resulting in a prominent fragment ion at [M+H-56]⁺.
-
Loss of the Boc Group: Subsequent or direct loss of the entire Boc group (C₅H₉O₂) as a neutral species will generate a fragment at [M+H-100]⁺.
-
Decarboxylation: The butanoic acid moiety can readily lose carbon dioxide (CO₂), leading to a fragment at [M+H-44]⁺.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo α-cleavage adjacent to the nitrogen atom or ring opening, leading to a variety of smaller fragment ions. Cleavage of the bond between the piperidine ring and the butanoic acid side chain is also a probable event.
Under EI conditions, the molecular ion (M⁺) would be subject to more extensive fragmentation, including:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is a dominant fragmentation pathway.
-
Loss of the Butanoic Acid Side Chain: Cleavage of the bond connecting the side chain to the piperidine ring.
-
Fragmentation of the Boc Group: Similar to ESI, loss of isobutylene and other fragments from the Boc group will be observed.
The following diagram illustrates the predicted major fragmentation pathways for N-Boc-4-piperidinebutanoic acid under ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of N-Boc-4-piperidinebutanoic acid.
Comparative Analysis with Alternative Compounds
To provide a practical context for the predicted fragmentation pattern, we will compare it with two plausible alternatives: N-Acetyl-4-piperidinebutanoic acid and 4-Piperidinebutanoic acid hydrochloride .
| Compound | Key Structural Difference from Target | Predicted Major Fragment Ions (ESI-MS/MS) |
| N-Boc-4-piperidinebutanoic acid | - | [M+H-56]⁺, [M+H-100]⁺, [M+H-44]⁺, Piperidine ring fragments |
| N-Acetyl-4-piperidinebutanoic acid | N-Acetyl group instead of N-Boc | [M+H-42]⁺ (loss of ketene), [M+H-44]⁺ (loss of CO₂), Piperidine ring fragments |
| 4-Piperidinebutanoic acid hydrochloride | Unprotected piperidine nitrogen (as HCl salt) | [M+H]⁺ (as free base), [M+H-18]⁺ (loss of H₂O), [M+H-44]⁺ (loss of CO₂), Piperidine ring fragments |
The primary distinguishing feature in the mass spectrum of N-Boc-4-piperidinebutanoic acid will be the characteristic neutral losses of 56 and 100 Da, which are absent in the spectra of the N-acetyl and unprotected analogues. The N-acetyl derivative is expected to show a characteristic loss of 42 Da corresponding to ketene. The unprotected piperidine will likely show a more prominent molecular ion and simpler fragmentation primarily involving the butanoic acid side chain and the piperidine ring itself.
Experimental Protocols
The following protocols outline the general procedures for obtaining the mass spectrometry data discussed in this guide.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure adequate separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Method: A full scan to identify the precursor ion ([M+H]⁺) followed by a product ion scan of the precursor to generate the fragmentation pattern. Collision energy should be optimized to obtain a rich fragmentation spectrum.
Direct Infusion-Mass Spectrometry (DI-MS)
For rapid analysis without chromatographic separation, direct infusion can be employed.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Method: As described for LC-MS/MS.
Conclusion
The predictable and characteristic fragmentation pattern of the N-Boc group provides a clear diagnostic tool for identifying N-Boc-4-piperidinebutanoic acid and distinguishing it from other N-substituted or unprotected analogues. The dominant losses of isobutylene (56 Da) and the entire Boc group (100 Da) are highly indicative. By comparing the experimental mass spectrum with the predicted fragmentation pathways and the data from alternative compounds, researchers can confidently confirm the structure of their synthesized molecules. This comparative approach, grounded in a solid understanding of fragmentation mechanisms, is an indispensable part of the analytical workflow in modern drug discovery and development.
A Comparative Guide to the Reactivity of Boc- and Cbz-Protected Piperidine Butanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitously employed protecting groups for the piperidine nitrogen. This guide provides an objective comparison of the reactivity of Boc- and Cbz-protected piperidine butanoic acid, supported by experimental data, to facilitate an informed choice in complex multi-step syntheses.
Core Comparison: Boc vs. Cbz Protection
The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one in the presence of the other. The Boc group is labile to acidic conditions, whereas the Cbz group is typically removed via catalytic hydrogenolysis.[1] This key difference is the primary determinant in choosing one over the other in a synthetic strategy.
Table 1: General Properties of Boc and Cbz Protecting Groups
| Property | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | (Boc)₂O, NaHCO₃ or NaOH, aqueous solvent | Cbz-Cl, NaHCO₃ or other base, aqueous or organic solvent |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions (with some exceptions).[3] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[2] | Labile to catalytic hydrogenolysis and strong acids (e.g., HBr in acetic acid).[4] |
Quantitative Performance Data
The following tables summarize typical experimental data for the protection, deprotection, and a key synthetic transformation—amide coupling—for N-protected piperidine-4-carboxylic acid, serving as an analogue for piperidine butanoic acid.
Table 2: Protection of Piperidine-4-carboxylic Acid
| Protecting Group | Reagent | Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate | Na₂CO₃, NaHCO₃ buffer, 30°C, 22h[5] | >95% |
| Cbz | Benzyl chloroformate | NaHCO₃, THF/H₂O, 0°C to RT, 5h | 96%[6] |
Table 3: Deprotection Conditions and Efficiency
| Protected Piperidine Derivative | Deprotection Method | Reagents and Conditions | Typical Yield |
| N-Boc-piperidine derivative | Acidolysis | 4M HCl in dioxane, RT, 1-3h[7] | High |
| N-Boc-piperidine derivative | Acidolysis | 20-50% TFA in DCM, 0°C to RT, 1-4h[7] | High |
| N-Cbz-piperidine derivative | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, RT | >90%[4] |
| N-Cbz-piperidine derivative | Rapid Hydrogenolysis | NaBH₄, 10% Pd/C, Methanol, RT, 3-10 min | 95-98%[8] |
Table 4: Amide Coupling Efficiency
| Piperidine Reactant | Coupling Partner | Coupling Reagents | Solvent | Reaction Conditions | Typical Yield |
| N-Boc-piperidine-4-carboxylic acid | Aniline derivative | EDC, DMAP (cat.), HOBt (cat.) | Acetonitrile | 23°C, 14h | Excellent[9] |
| N-Boc-piperidine-4-carboxylic acid | 4-amino-N-Boc piperidine | EDC·HCl, DMAP | DCM | RT, overnight | Not specified[10] |
| N-Cbz-protected amino acids | Aryl amines | Methanesulfonyl chloride, N-methylimidazole | Dichloromethane | Not specified | High[11] |
Experimental Protocols
Protection of Piperidine-4-carboxylic Acid
Protocol 1: N-Boc Protection
To a solution of piperidine-4-carboxylic acid (1 equivalent) in a buffered solution of sodium carbonate and sodium bicarbonate, di-tert-butyl dicarbonate (1.1 equivalents) is added dropwise at 0°C.[5] The reaction mixture is then warmed to 30°C and stirred for 22 hours.[5] Following the reaction, unreacted di-tert-butyl dicarbonate is removed by extraction with diethyl ether. The aqueous phase is then acidified to pH 2-3 with 3M HCl, and the product, N-Boc-piperidine-4-carboxylic acid, is extracted with ethyl acetate.[5]
Protocol 2: N-Cbz Protection
Piperidine-4-carboxylic acid (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.[6] Sodium bicarbonate (2 equivalents) is added, and the mixture is cooled to 0°C.[6] Benzyl chloroformate (1.1 equivalents) is then added dropwise. The reaction is stirred at room temperature for 5 hours.[6] After completion, the organic solvent is removed, and the aqueous residue is washed with ethyl acetate. The aqueous phase is then acidified, and the product, N-Cbz-piperidine-4-carboxylic acid, is extracted with ethyl acetate.[6]
Deprotection of N-Protected Piperidine Derivatives
Protocol 3: N-Boc Deprotection (Acidolysis with HCl)
The N-Boc protected piperidine derivative (1 equivalent) is dissolved in a minimal amount of dioxane or methanol.[7] A solution of 4M HCl in dioxane (3-5 equivalents) is added at room temperature.[7] The reaction is stirred for 1-3 hours, during which the hydrochloride salt of the deprotected piperidine often precipitates. The product can be isolated by removal of the solvent under reduced pressure or by precipitation with diethyl ether followed by filtration.[7]
Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)
The N-Cbz protected piperidine derivative is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction vessel is placed under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature until the reaction is complete as monitored by TLC.[4] The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected piperidine.[4]
Amide Coupling
Protocol 5: EDC/HOBt Mediated Amide Coupling
To a solution of the N-protected piperidine butanoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA) (2 equivalents) is added.[1] The mixture is cooled to 0°C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) is added.[1] The solution is stirred for 15-30 minutes at 0°C to pre-activate the carboxylic acid. The desired amine (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 4-24 hours.[1]
Visualization of Workflows and Decision Making
To aid in the selection and implementation of these protecting groups, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: General synthetic workflows for Boc and Cbz protected piperidine butanoic acid.
Caption: Decision tree for selecting between Boc and Cbz protection.
Caption: Orthogonal deprotection of Boc and Cbz protecting groups.
Conclusion
The choice between Boc and Cbz protection for piperidine butanoic acid is primarily dictated by the planned synthetic route. The Boc group offers robust protection under basic and reductive conditions but is readily cleaved by acids. Conversely, the Cbz group is stable to a wider range of acidic and basic conditions but is sensitive to catalytic hydrogenolysis. Their orthogonality is a powerful tool in complex syntheses, allowing for the selective deprotection of one in the presence of the other. By carefully considering the stability of other functional groups and the reaction conditions of subsequent steps, researchers can strategically employ these protecting groups to achieve their synthetic goals efficiently and with high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. fuaij.com [fuaij.com]
Unraveling the Journey: A Comparative Guide to the Pharmacokinetic Profiles of Drugs Featuring the 4-Piperidinylbutanoic Acid Linker Motif
A deep dive into the absorption, distribution, metabolism, and excretion of key second-generation antihistamines, providing researchers and drug development professionals with a comprehensive comparative analysis. This guide synthesizes experimental data to illuminate the pharmacokinetic nuances of drugs structurally related to the 4-piperidinylbutanoic acid linker, a key scaffold in modern medicinal chemistry.
The 4-piperidinylbutanoic acid moiety and its derivatives are integral structural components in a number of contemporary pharmaceuticals, particularly within the class of second-generation antihistamines. This linker contributes to the favorable pharmacokinetic and pharmacodynamic properties of these drugs, including their high specificity for peripheral H1 receptors and reduced sedative effects. This guide offers a comparative analysis of the pharmacokinetic profiles of prominent drugs incorporating this structural motif: fexofenadine, bilastine, rupatadine, and ebastine.
Comparative Pharmacokinetic Profiles
The table below summarizes the key pharmacokinetic parameters for fexofenadine, bilastine, rupatadine, and ebastine, offering a clear comparison of their behavior within the body.
| Pharmacokinetic Parameter | Fexofenadine | Bilastine | Rupatadine | Ebastine |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[1][2] | ~1.13-1.3 hours[3] | ~1 hour[4] | ~2.5-4 hours (for active metabolite carebastine)[5] |
| Plasma Protein Binding | 60-70%[1][2][6] | 84-90%[3][7] | 98-99%[8] | Extensively metabolized |
| Metabolism | Minimal (~5%), primarily not metabolized[1][2] | Minimal, ~95% excreted unchanged[3] | Significant presystemic metabolism[8] | Extensively metabolized to active metabolite carebastine[5] |
| Elimination Half-Life (t1/2) | ~14.4 hours[2][6] | ~14.5 hours[3][7] | ~5.9-15.9 hours (dose and age dependent)[4][9] | 10-14 hours (for active metabolite carebastine)[10] |
| Major Route of Excretion | Primarily feces (~80%), some urine (~11%)[1][6] | Feces (~67%) and urine (~33%) as unchanged drug[3] | Feces (~61%) and urine (~35%)[9] | Primarily through metabolism |
Experimental Methodologies: A Glimpse into Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters listed above involves a series of sophisticated analytical techniques. While specific, detailed protocols for each cited study are not exhaustively available in the public domain, a general workflow for such pharmacokinetic studies can be outlined. This typically involves the administration of the drug to healthy volunteers or patient populations, followed by the collection of biological samples (primarily blood) at various time points. The concentration of the drug and its metabolites in these samples is then quantified using highly sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study.
Caption: Generalized workflow for a clinical pharmacokinetic study.
Signaling Pathways and Drug Action
The therapeutic effect of these antihistamines is achieved through the blockade of the histamine H1 receptor, a G-protein coupled receptor. Upon binding of histamine, the H1 receptor activates downstream signaling pathways, leading to the classic symptoms of an allergic reaction. The drugs discussed, by acting as inverse agonists, prevent this activation.
Caption: Simplified histamine H1 receptor signaling pathway and the site of action for second-generation antihistamines.
Conclusion
The drugs featuring the 4-piperidinylbutanoic acid linker motif, including fexofenadine, bilastine, rupatadine, and ebastine, represent a significant advancement in the management of allergic conditions. Their pharmacokinetic profiles are characterized by rapid absorption and, for fexofenadine and bilastine, minimal metabolism, which contributes to a lower potential for drug-drug interactions. In contrast, rupatadine and ebastine undergo more extensive metabolism. Understanding these distinct pharmacokinetic profiles is paramount for researchers and clinicians in optimizing drug selection and development, ensuring both efficacy and safety in patient care. The continued exploration of this chemical scaffold holds promise for the design of future therapeutics with even more refined pharmacokinetic and pharmacodynamic properties.
References
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bilastine: Complete Guide For Pharmaceutical Industry Professionals [octagonchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bilastine - Wikipedia [en.wikipedia.org]
- 8. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rupatadine - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics and pharmacodynamics of ebastine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid: A Comprehensive Guide
For researchers and scientists engaged in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, ensuring compliance with safety regulations and fostering a secure research environment.
I. Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat. |
| Respiratory Protection | If handling the compound as a powder where dust generation is likely, use a NIOSH-approved particulate respirator. |
Always handle this chemical within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[2][3]
II. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.[3] Under no circumstances should this chemical be discarded in the general trash or poured down the drain.[4][5][6]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Containerization:
-
Place the chemical waste into a designated, compatible, and leak-proof container.[9] Plastic containers are often preferred for chemical waste.[10]
-
Ensure the container has a secure screw-top cap and is kept closed except when adding waste.[1][8]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly and accurately label the waste container. The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
The SAA should be located at or near the point of waste generation and under the direct supervision of laboratory personnel.[11]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[1][9]
-
Segregate the container from incompatible materials within the SAA.[8]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS office for specific time limits), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][10]
-
Provide the EHS office with accurate information regarding the contents of the waste container.
-
Disposal of Empty Containers:
-
Any container that held this compound must be properly decontaminated before being discarded as regular trash.
-
The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[4]
-
The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying, deface or remove all original labels before placing the container in the appropriate recycling or trash receptacle.[1][4]
III. Spill Response
In the event of a spill, adhere to the following procedures:
-
For Solid Spills: Gently sweep up the material, avoiding the creation of dust. Place the collected solid into a labeled waste container.
-
For Liquid Spills (if dissolved): Use an inert absorbent material such as vermiculite or sand to contain the spill. Scoop the absorbed material into a designated waste container.[2][3]
-
Ensure the spill area is well-ventilated and decontaminated after the cleanup is complete.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. benchchem.com [benchchem.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) protocol is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves (double-gloving recommended) | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated. |
| Body Protection | Lab Coat | Full-length, long-sleeved lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | N95 or higher-rated respirator | Necessary if handling outside of a certified chemical fume hood to prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in a typical synthetic procedure, such as the formation of a PROTAC (Proteolysis Targeting Chimera) linker.
Experimental Protocol: Synthesis of a PROTAC Precursor
This representative protocol details the activation of the carboxylic acid and subsequent coupling with an amine-containing molecule.
Materials:
-
This compound
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Amine-functionalized molecule of interest
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation: Don all required PPE and ensure a certified chemical fume hood is operational.
-
Weighing: Tare a clean, dry reaction vessel on an analytical balance. Carefully weigh the desired amount of this compound in the fume hood.
-
Dissolution: Dissolve the weighed compound in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized molecule (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by an appropriate method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Work-up and Purification: Upon completion, the crude product can be purified by preparative HPLC (High-Performance Liquid Chromatography).
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and labware, must be considered hazardous waste.
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for solid chemical waste | Collect all contaminated solids (e.g., weighing paper, gloves, pipette tips). |
| Liquid Waste | Labeled, sealed container for liquid chemical waste | Collect all solutions containing the compound. Do not dispose of down the drain. |
| Sharps | Puncture-resistant sharps container | Dispose of any contaminated needles or other sharps. |
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
